3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid
Description
The exact mass of the compound 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168567. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1-phenylethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYCCBLTSWHXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7036-56-8, 3157-27-5 | |
| Record name | Desethyl-etomidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007036568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-168567 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESETHYL-ETOMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O36CTO4WLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic Acid
[1]
Executive Summary & Strategic Analysis
Target Molecule: 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid Synonyms: 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid; Etomidate Acid.[1] CAS Registry: 3157-27-5 (Racemic); 56649-48-0 (R-isomer).[1] Stereochemistry: The biological activity of related pharmaceuticals (e.g., Etomidate) typically resides in the (R)-enantiomer .[1] This guide focuses on the stereoselective synthesis using chiral pool starting materials, but is applicable to the racemate if racemic amine is used.
Synthetic Strategy Selection
Three primary routes exist for this scaffold:
-
Hydrolysis of Etomidate: Suitable only if the expensive API is available as a raw material.
-
Alkylation of Imidazole-4-carboxylate: Produces a mixture of 1,4- and 1,5-isomers (regioisomeric ratio often 1:1 to 3:1), requiring difficult chromatographic separation.[1] (Not Recommended)
-
Marckwald Cyclization (De Novo Synthesis): The industry-standard preferred route .[1] It builds the imidazole ring from an acyclic precursor, guaranteeing the 1,5-regiochemistry (adjacency) and preserving the stereocenter from the starting amine.[1]
Selected Protocol: The Modified Marckwald Synthesis followed by oxidative desulfurization. This route offers high regioselectivity, scalability, and stereochemical integrity.[1]
Retrosynthetic Analysis
The retrosynthesis disconnects the imidazole ring into a C1 fragment (from formate/thiocyanate) and a C2-N fragment derived from an
-
Target: 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid[1][2][3][4][5][6]
-
Precursor 1: Ethyl 1-(1-phenylethyl)-2-mercapto-1H-imidazole-5-carboxylate (The "Thione").[1]
-
Precursor 2:
-formyl- -(1-phenylethyl)glycine ethyl ester.[1] -
Starting Materials: (R)-1-Phenylethylamine + Ethyl Chloroacetate.[1]
Figure 1: Retrosynthetic logic flow ensuring 1,5-regioselectivity via Marckwald cyclization.
Detailed Experimental Protocol
Phase 1: N-Alkylation and Formylation
Objective: Synthesis of
-
Reagents: (R)-(+)-1-Phenylethylamine (1.0 eq), Ethyl chloroacetate (1.1 eq), Triethylamine (TEA, 1.2 eq), Toluene (Solvent).[1]
-
N-Alkylation:
-
Formylation:
-
To the toluene solution of the secondary amine, add Formic acid (88%, 1.5 eq) or Acetic formic anhydride (prepared in situ).
-
Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 3–5 hours.[1]
-
Checkpoint: Monitor TLC/HPLC for disappearance of the secondary amine.
-
Concentrate the toluene solution to yield the
-formyl intermediate as a viscous oil.[1]
-
Phase 2: Marckwald Cyclization
Objective: Formation of Ethyl 1-[(1R)-1-phenylethyl]-2-mercapto-1H-imidazole-5-carboxylate.[1] This is the critical ring-closing step.
-
Reagents:
-formyl intermediate (from Phase 1), Potassium Thiocyanate (KCNS, 1.5 eq), Conc. HCl (catalytic/solvent), Ethanol. -
Procedure:
-
Workup:
Phase 3: Oxidative Desulfurization
Objective: Conversion of the 2-mercapto group to the hydrogen (Etomidate ester).[1] Note: This step removes the sulfur atom introduced during cyclization.
-
Reagents: Mercapto-imidazole intermediate, Sodium Nitrite (NaNO₂) / Nitric Acid (HNO₃) OR Hydrogen Peroxide (H₂O₂).[1]
-
Green Chemistry Option: Catalytic oxidation using H₂O₂/Na₂WO₄ is preferred over Nitric acid to avoid NOx fumes.
-
-
Protocol (Nitrite Method):
-
Dissolve the mercapto compound in dilute acetic acid/water.
-
Cool to 0–5 °C.
-
Add aqueous NaNO₂ dropwise. The sulfur is oxidized to sulfate/SO₂, and the C2 position is reduced to H.
-
Caution: Evolution of NO gases. Use efficient fume extraction.[1]
-
-
Protocol (Peroxide Method):
-
Dissolve intermediate in Acetic Acid.[1]
-
Add 30% H₂O₂ dropwise at <10 °C.
-
Stir at room temperature until HPLC confirms conversion.
-
-
Isolation:
Phase 4: Ester Hydrolysis
Objective: Final conversion to 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid.
-
Reagents: Etomidate ester (from Phase 3), NaOH (2M aq), Methanol.
-
Procedure:
-
Isolation:
Quantitative Data Summary
| Parameter | Phase 1 (Alkylation) | Phase 2 (Cyclization) | Phase 3 (Desulfurization) | Phase 4 (Hydrolysis) |
| Limiting Reagent | (R)-PEA | N-Formyl Glycine | Mercapto-Imidazole | Etomidate Ester |
| Solvent | Toluene | Ethanol | Water/Acetic Acid | MeOH/Water |
| Temp (°C) | 60 | 45 | 0 -> 25 | Reflux (65) |
| Typical Yield | 85-90% | 70-80% | 60-75% | 90-95% |
| Key Impurity | Dialkylated amine | Uncyclized thiourea | Sulfonic acid deriv.[1] | Inorganic salts |
Process Flow & Logic
Figure 2: Step-by-step process flow from chiral amine to final carboxylic acid.[1][9]
Quality Control & Characterization
To validate the synthesis of the correct isomer (1,5-substitution):
-
1H NMR (DMSO-d6):
-
Chiral Center: Quartet at ~5.5-6.0 ppm (CH-CH3).[1]
-
Imidazole Protons: Two distinct singlets.[1] H-2 (between nitrogens) typically shifts downfield (~8.0-9.0 ppm).[1] H-4 (adjacent to acid, if numbered 1,[1][10]5) will be absent in the acid, but H-2 and H-5 (or H-4 in 1,5-system) will show characteristic splitting or singlets.[1]
-
Differentiation: In the 1,5-isomer, the phenyl ring protons may show shielding effects due to the proximity to the imidazole ring compared to the 1,4-isomer.[1]
-
-
HPLC:
Safety & Hazards
-
Potassium Thiocyanate (KCNS): Releases toxic gases if heated to decomposition.[1] Acidification releases H2S/HCN traces; ensure scrubber is active.[1]
-
Oxidative Desulfurization: Highly exothermic.[1] If using Nitrite, NOx gases are evolved (pulmonary hazard). If using Peroxide, risk of thermal runaway; control temperature strictly <10°C during addition.
-
Optical Purity: Racemization can occur under harsh basic hydrolysis conditions. Monitor enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H).[1]
References
- Synthesis of Etomidate and Intermediates (Marckwald Route)
-
Desulfurization Methodologies Title: "A Continuous Flow Method for the Desulfurization of Substituted Thioimidazoles Applied to the Synthesis of New Etomidate Derivatives" Source: European Journal of Organic Chemistry (ResearchGate) URL:[1][Link]
-
Metabolite Characterization (The Acid) Title: "Pharmacological Studies of Methoxycarbonyl Etomidate's Carboxylic Acid Metabolite" Source: Anesthesia & Analgesia (NIH/PubMed) URL:[1][Link][1]
-
Chemical Structure & Nomenclature Verification Title: "1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid (Etomidate Acid)" Source:[1][2][4] PubChem (CID 759856) URL:[1][Link][1]
Sources
- 1. CAS 56649-48-0: 1-[(1R)-1-Phenylethyl]-1H-imidazole-5-carb… [cymitquimica.com]
- 2. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID | 56649-48-0 [chemicalbook.com]
- 4. 1-[(1R)-1-Phenylethyl]-1H-imidazole-5-carboxylic Acid (Etomidate Acid) [lgcstandards.com]
- 5. US20140200251A1 - Etomidate analogues with improved pharmacokinetic and pharmacodynamic properties - Google Patents [patents.google.com]
- 6. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CN114292236A - Preparation method of etomidate intermediate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN116265442A - Preparation method of etomidate - Google Patents [patents.google.com]
- 10. US10392352B2 - Etomidate derivative and intermediate, preparation method and use thereof - Google Patents [patents.google.com]
(R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID as an etomidate analog
The Metabolic Sink and Synthetic Pivot of Imidazole Anesthetics[1]
Executive Summary
(R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid (hereafter referred to as E-Acid ) is the primary carboxylic acid metabolite of the intravenous anesthetic etomidate.[1] While pharmacologically inert compared to its parent ester, E-Acid represents a critical molecular scaffold in modern anesthetic development. It serves two pivotal roles:
-
The "Metabolic Sink": Its formation drives the rapid recovery profile of etomidate-class drugs. Understanding its physicochemical properties explains why etomidate anesthesia terminates upon redistribution rather than metabolism, and why "soft" analogs (like MOC-etomidate) are designed to funnel exclusively into this inactive acid.
-
The Chiral Scaffold: It acts as the precursor for next-generation "soft drugs," allowing researchers to attach metabolically labile esters to the stable imidazole core, thereby decoupling hypnotic potency from adrenocortical suppression.
Chemical Architecture & Stereochemistry
The pharmacological selectivity of etomidate derivatives hinges on the rigid imidazole core and the chiral auxiliary.
-
Stereochemical Imperative: The (R)-configuration at the chiral center (the carbon connecting the phenyl ring to the imidazole nitrogen) is non-negotiable. The (R)-isomer of etomidate is approximately 10-20 times more potent than the (S)-isomer. E-Acid retains this configuration. Any inversion during synthesis or storage renders downstream analogs significantly less active.
-
Zwitterionic Nature: Unlike etomidate (a lipophilic ester, LogP ~2.6), E-Acid exists as a zwitterion at physiological pH. The imidazole nitrogen is basic (pKa ~6.7), while the carboxylic acid is acidic (pKa ~3.5).
-
Consequence: At pH 7.4, the molecule is highly ionized. This prevents it from crossing the Blood-Brain Barrier (BBB), rendering it hypnotically inactive despite retaining the structural motif required for GABA_A receptor binding.
-
Table 1: Physicochemical Comparison
| Feature | Etomidate (Parent) | E-Acid (Metabolite) |
| Structure | Ethyl Ester | Carboxylic Acid |
| LogP (Octanol/Water) | ~2.6 (Lipophilic) | < 0.5 (Hydrophilic) |
| BBB Permeability | High | Negligible |
| GABA_A Affinity | High ( | Low ( |
| Adrenocortical Inhibition | Potent ( | Weak ( |
Synthetic Utility and Pathways[3]
E-Acid is rarely the target end-product in clinical manufacturing but is the essential intermediate for "Soft Analog" synthesis.
2.1 The Godefroi-Jones Route (De Novo Synthesis)
The industrial standard for synthesizing the imidazole core preserves the chiral integrity of the starting material, (R)-1-phenylethylamine.
Figure 1: The modified Godefroi synthesis pathway. Note that E-Acid is typically generated by hydrolyzing the ester, as direct synthesis of the acid is less efficient due to decarboxylation risks during ring closure.
2.2 Soft Drug Design (Coupling Protocol)
To create analogs like Methoxycarbonyl-etomidate (MOC-etomidate) , E-Acid is coupled with a "linker-ester-tail." This strategy inserts a distal ester moiety that is highly susceptible to non-specific tissue esterases, unlike the sterically hindered ethyl ester of etomidate.
Protocol: Carbodiimide Coupling
-
Reagents: E-Acid (1 eq), Alcohol Linker (e.g., methyl 3-hydroxypropionate, 1.1 eq), DCC (1.1 eq), DMAP (Catalytic).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve E-Acid in DCM under Nitrogen.
-
Add DMAP and the Alcohol Linker.
-
Add DCC dropwise at 0°C.
-
Stir at Room Temp for 24-48h.
-
Filter urea byproduct; purify via silica gel chromatography.[2]
-
Pharmacological Profile: The "Inactive" Metabolite[2][5][6][7][8]
The safety of etomidate analogs relies on the premise that E-Acid is toxicologically benign.
Mechanism of Inactivity[3]
-
Receptor Affinity: Electrophysiological studies (patch-clamp) on
GABA_A receptors show that E-Acid requires concentrations nearly 300-fold higher than etomidate to elicit currents. The negative charge of the carboxylate repels the binding pocket residues. -
Adrenocortical Sparing: Etomidate causes adrenal suppression by binding the heme iron of
-hydroxylase. E-Acid has a significantly lower affinity for this enzyme, meaning that once the parent drug is hydrolyzed, the adrenal toxicity ceases.
Figure 2: Metabolic clearance pathway. Soft analogs are designed to bypass the liver and be hydrolyzed in the blood, rapidly dumping into the E-Acid pool.
Experimental Protocols
4.1 Synthesis of E-Acid (Hydrolysis Method)
Use this protocol to generate high-purity analytical standards from commercially available etomidate.
-
Dissolution: Dissolve 1.0 g of Etomidate hydrochloride in 10 mL of Methanol.
-
Basification: Add 5 mL of 10% aqueous NaOH.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 1 hour. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The spot for Etomidate (
) should disappear, replaced by a baseline spot (Acid). -
Neutralization: Cool to room temperature. Adjust pH to 6.5–7.0 using 1M HCl. Critical: Do not over-acidify, or the imidazole ring may protonate, affecting solubility.
-
Isolation: Evaporate methanol under reduced pressure. The residue will be a mixture of E-Acid and NaCl.
-
Purification: Triturate the solid with anhydrous Ethanol (E-Acid is soluble; NaCl is not). Filter and evaporate the filtrate to yield (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.[4]
-
Validation:
H NMR ( or ) should show the disappearance of the ethyl ester quartet/triplet signals.
4.2 Metabolic Stability Assay (Microsomal)
Use this to confirm E-Acid is the terminal metabolite.
-
System: Human Liver Microsomes (HLM) or S9 fraction.
-
Substrate:
Test Compound (Etomidate or Analog). -
Reaction: Incubate at 37°C in phosphate buffer (pH 7.4) with NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold Acetonitrile containing internal standard.
-
Analysis: LC-MS/MS monitoring the transition of Parent -> E-Acid (m/z 217).
-
Success Criteria: For "soft" drugs, Parent
should be < 10 min, with stoichiometric appearance of E-Acid. E-Acid itself should show >95% stability over 60 mins (no further metabolism).
References
-
Janssen, P. A., et al. (1978). Etomidate, R-(+)-ethyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate (R 16659): A potent, short-acting and relatively atoxic intravenous hypnotic agent. Arzneimittel-Forschung.
-
Pejo, E., et al. (2012).[5] Pharmacological Studies of Methoxycarbonyl Etomidate's Carboxylic Acid Metabolite.[1][6][3][5][7][8][9] Anesthesia & Analgesia.[1][10][2][11][6][5][12]
-
Cotten, J. F., et al. (2010). Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression.[3][7][9] Anesthesiology.[10][13][6][5][12]
-
Godefroi, E. F., et al. (1965). Imidazoles.[10][2][6][3][5][8] I. N-Alkylation of Imidazoles and Preparation of 1-Substituted Imidazole-5-carboxylic Acids. Journal of Organic Chemistry.
Sources
- 1. droracle.ai [droracle.ai]
- 2. US20140200251A1 - Etomidate analogues with improved pharmacokinetic and pharmacodynamic properties - Google Patents [patents.google.com]
- 3. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN116265442A - Preparation method of etomidate - Google Patents [patents.google.com]
- 5. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Studies of Methoxycarbonyl Etomidate's Carboxylic Acid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution, metabolism and excretion of etomidate, a short-acting hypnotic drug, in the rat. Comparative study of (R)-(+)-(--)-Etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological studies of methoxycarbonyl etomidate's carboxylic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. youtube.com [youtube.com]
Structure-activity relationship of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid analogs
An In-depth Technical Guide to the Structure-Activity Relationship of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic Acid Analogs as GABA-A Receptor Modulators
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 3-(1-phenyl-ethyl)-3H-imidazole-4-carboxylic acid, a chemical scaffold exemplified by the potent intravenous anesthetic, etomidate. We will explore the critical structural features that govern the interaction of these molecules with their primary biological target, the γ-aminobutyric acid type A (GABA-A) receptor, leading to positive allosteric modulation and hypnotic effects. Furthermore, this guide will dissect the SAR associated with the major adverse effect of this class—adrenocortical suppression—which arises from the off-target inhibition of the 11β-hydroxylase enzyme. By examining the nuanced interplay between chemical structure, on-target potency, and off-target activity, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for the rational design of safer and more effective anesthetic agents.
Introduction: The Etomidate Scaffold and Its Dual Pharmacology
The 3-(1-phenyl-ethyl)-3H-imidazole-4-carboxylic acid scaffold is of significant interest in medicinal chemistry due to its potent activity as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][2] The prototypical molecule of this class is (R)-etomidate, the ethyl ester of the parent carboxylic acid, which has been used clinically for its rapid onset of hypnosis and hemodynamic stability.[3] The therapeutic action of these analogs is mediated by their binding to a specific site on the GABA-A receptor, enhancing the effect of the endogenous neurotransmitter GABA and leading to increased chloride ion influx and neuronal hyperpolarization.[4]
However, the clinical utility of etomidate is significantly hampered by a potent side effect: the suppression of adrenal steroidogenesis.[5] This occurs through the inhibition of 11β-hydroxylase (CYP11B1), a critical enzyme in the biosynthesis of cortisol.[6][7] This dual pharmacology presents a classic challenge in drug design: how to retain the desirable on-target activity while eliminating the undesirable off-target effects. The exploration of the SAR of etomidate analogs is therefore a compelling case study in designing target-selective molecules.[8]
This guide will deconstruct the SAR of this scaffold by examining three key structural regions:
-
The Chiral Center (1-Phenylethyl Group): The stereochemistry and nature of the substituent at the N-3 position.
-
The Imidazole Core: The central heterocyclic ring and its role in binding.
-
The C-4 Carboxylate Group: The ester or other functional groups at the 4-position of the imidazole ring.
The GABA-A Receptor: The Primary Therapeutic Target
The GABA-A receptor is a pentameric ligand-gated ion channel, with the most common isoform in the adult brain being composed of two α, two β, and one γ subunit.[1] Etomidate and its analogs bind to a unique allosteric site located in the transmembrane domain, at the interface between the β and α subunits (β+/α- interface).[9] Binding to this site does not open the channel directly at clinically relevant concentrations but rather potentiates the action of GABA, shifting the GABA concentration-response curve to the left.[10]
Signaling Pathway of GABA-A Receptor Modulation
The following diagram illustrates the mechanism of action of 3-(1-phenyl-ethyl)-3H-imidazole-4-carboxylic acid analogs at the GABA-A receptor.
Caption: A streamlined synthetic workflow for (R)-etomidate.
Step-by-Step Protocol:
-
Step 1: Bromination of (R)-1-Phenylethanol
-
To a solution of (R)-1-phenylethanol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether) at 0 °C, add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it over ice water.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-1-bromo-1-phenylethane.
-
-
Step 2: N-Alkylation of Ethyl Imidazole-4-carboxylate
-
To a solution of ethyl imidazole-4-carboxylate (1.0 eq) in an anhydrous polar aprotic solvent such as DMF, add a base (e.g., potassium carbonate, K₂CO₃, 1.5 eq).
-
Add the crude (R)-1-bromo-1-phenylethane (1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir overnight, monitoring by TLC for the consumption of the starting materials.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure (R)-etomidate. [11]
-
Biological Evaluation: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological assay is the gold standard for characterizing the activity of compounds at specific GABA-A receptor subtypes. [7][12] Step-by-Step Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to defolliculate them.
-
Inject the oocytes with a mixture of cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β3, and γ2L).
-
Incubate the injected oocytes for 1-3 days at 18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording buffer (ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
Compound Application and Data Acquisition:
-
Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC₅, the concentration that elicits 5% of the maximal response).
-
To test for positive allosteric modulation, co-apply the test compound (e.g., an etomidate analog) with the EC₅ concentration of GABA.
-
Record the potentiation of the GABA-induced current.
-
Generate a concentration-response curve by applying a range of analog concentrations to determine the EC₅₀ (the concentration for 50% of maximal potentiation). [7]
-
Pharmacophore Model and Future Directions
Based on the extensive SAR data, a pharmacophore model for GABA-A receptor modulation by this class of compounds can be proposed.
Pharmacophore Model Diagram
Caption: Key pharmacophoric features for GABA-A receptor modulation.
Key Features:
-
Aromatic Hydrophobic Region: The phenyl ring of the 1-phenylethyl group occupies a hydrophobic pocket.
-
Stereospecific Alkyl Hydrophobic Pocket: The (R)-methyl group fits into a small, sterically constrained hydrophobic pocket.
-
Hydrogen Bond Acceptor: The carbonyl oxygen of the ester group acts as a hydrogen bond acceptor.
-
Imidazole Core: Provides the structural scaffold and potential nitrogen-based interactions.
The future of drug design for this scaffold lies in the fine-tuning of these features to maximize the separation between GABA-A receptor potency and 11β-hydroxylase inhibition. The development of rapidly metabolized "soft" analogs like MOC-etomidate and core-modified analogs like carboetomidate represents the most promising strategy. [1][8]Further exploration of bioisosteric replacements for the ester and modifications to the phenyl ring that reduce affinity for 11β-hydroxylase without compromising GABA-A modulation will be key to developing the next generation of safer intravenous anesthetics.
References
-
Pejo, E., et al. (2014). Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology. Anesthesiology, 121(4), 778-787. [Link]
-
Atucha, E., et al. (2009). Structure-activity relationship of etomidate derivatives at the GABA(A) receptor: Comparison with binding to 11beta-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 19(15), 4284-4287. [Link]
-
Husain, S. S., et al. (2013). GABAA Receptor Modulation by Etomidate Analogues. Anesthesiology, 118(4), 877-887. [Link]
-
Omori, A. T., & Messina, L. C. (2023). Alternative synthesis of intubation drugs propofol and etomidate. Research Square. [Link]
-
Woll, K. A., et al. (2016). Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect. Anesthesiology, 125(3), 505-518. [Link]
-
Raines, D. E., & Eckenhoff, R. G. (2018). Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs. Methods in Enzymology, 602, 235-255. [Link]
-
Li, Y., et al. (2025). Recent progress in the development of etomidate analogues. Frontiers in Pharmacology. [Link]
-
Maldonado, E., & Tilli, F. (2016). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 21(10), 1369. [Link]
-
Stewart, D. S., & Akk, G. (2011). The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating. The Journal of Biological Chemistry, 286(40), 34776-34785. [Link]
-
Wang, Y., et al. (2022). (A) 3D diagram of the interaction between etomidate and GABA A R. (B)... ResearchGate. [Link]
-
PharmaCompass. (n.d.). Amidate, Etomidate. [Link]
-
European Patent Office. (2017). ETOMIDATE ANALOGUES WITH IMPROVED PHARMACOKINETIC AND PHARMACODYNAMIC PROPERTIES (EP 3210976 A1). [Link]
-
Shu, H.-J., et al. (2015). Etomidate produces similar allosteric modulation in α1β3γ and α1β3γ2L GABAA receptors. British Journal of Pharmacology, 172(14), 3493-3505. [Link]
- Google Patents. (2019). Etomidate derivative and intermediate, preparation method and use thereof (US10392352B2).
-
Akk, G., & Steinbach, J. H. (2008). Mutations in the GABAA receptor that mimic the allosteric ligand, etomidate. Journal of Neuroscience, 28(12), 3141-3149. [Link]
-
Yang, J., & Uchida, I. (1996). Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons. Journal of Neurophysiology, 76(5), 3097-3108. [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. [Link]
-
da Silva, A. D., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 743. [Link]
-
World Journal of Pharmaceutical Research. (2020). a review article on synthesis of imidazole derivatives. [Link]
-
PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Imidazole synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-activity relationship of etomidate derivatives at the GABA(A) receptor: Comparison with binding to 11beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Aminobutyric Acid Type A Receptor Modulation by Etomidate Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. schenautomacao.com.br [schenautomacao.com.br]
- 12. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic Acid: A Strategic Scaffold for Next-Generation Therapeutics
This technical guide provides a rigorous analysis of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid (also known as the Etomidate Acid Metabolite), focusing on its transition from a pharmacological byproduct to a high-value scaffold for novel therapeutic development.
Part 1: Executive Technical Summary
Molecule Identity: 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid (CAS: 3157-27-5 / 7036-56-8) Role: Pharmacophore Scaffold & Metabolic Marker Therapeutic Class Potential: Histamine H3 Antagonists, Dissociated Adrenal Modulators, Antiplatelet Agents.
Historically categorized merely as the inactive hydrolysis product of the anesthetic Etomidate , this imidazole derivative has emerged as a critical "soft drug" endpoint and a versatile chemical scaffold. While the parent ester (Etomidate) is a potent GABA_A modulator and 11
This guide outlines the technical roadmap for utilizing this molecule in Diversity-Oriented Synthesis (DOS) to engineer ligands with high selectivity for neurological and endocrine targets, bypassing the sedative liabilities of the parent ester.
Part 2: Chemical Architecture & Pharmacological Logic
Structural Dynamics & Tautomerism
The molecule exists in a tautomeric equilibrium, often complicating nomenclature. The 1,5-disubstituted and 1,4-disubstituted forms are chemically equivalent due to proton migration on the imidazole ring.
-
Lipophilicity Shift: The hydrolysis of the ethyl ester to the carboxylic acid drops the LogP significantly, preventing Blood-Brain Barrier (BBB) penetration in its native form.
-
Zwitterionic Lock: At physiological pH, the imidazole nitrogen (basic) and carboxylic acid (acidic) form a zwitterion, reducing affinity for the hydrophobic pockets of the GABA_A receptor.
Mechanism of Action: The "Scaffold" Hypothesis
To utilize this agent therapeutically, researchers must exploit its C4/C5 Carboxylic Handle . This moiety serves as the attachment point for pharmacophores that redirect activity:
| Target System | Modification Strategy | Therapeutic Goal |
| Histamine H3 Receptors | Amidation with piperidine/pyrrolidine linkers | Treatment of Narcolepsy, ADHD, Alzheimer's (Cognitive enhancement). |
| Adrenal Cortex (CYP11B1) | Esterification with polar/bulky groups | Non-sedating cortisol suppression for Cushing's Syndrome. |
| Platelet Aggregation | Sulfonylation at N1 / Amidation at C4 | Inhibition of Thromboxane A2 / COX-1 pathways. |
Part 3: Experimental Protocols
Protocol A: High-Purity Synthesis & Isolation
Objective: Generate high-purity (>99%) acid scaffold from Etomidate for derivatization.
Reagents: Etomidate (Parent), NaOH (1M), HCl (1M), Ethanol. Workflow:
-
Hydrolysis: Dissolve 10 mmol Etomidate in 20 mL Ethanol. Add 15 mL 1M NaOH.
-
Reflux: Heat at 80°C for 2 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Neutralization: Cool to 4°C. Dropwise addition of 1M HCl until pH reaches the isoelectric point (~pH 5.5-6.0).
-
Crystallization: The zwitterionic acid will precipitate. Filter and wash with ice-cold water/acetone (1:1).
-
Recrystallization: Dissolve in hot water; cool slowly to yield needle-like crystals.
Protocol B: Histamine H3 Receptor Binding Assay (Screening)
Objective: Evaluate the affinity of amide derivatives synthesized from the scaffold.
System: Human H3 receptor expressed in CHO-K1 cells.
Ligand: [³H]-N-
-
Membrane Prep: Homogenize CHO-K1 cells in Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g.
-
Incubation: Mix 20 µg membrane protein with 1 nM [³H]-NAMH and varying concentrations of the test derivative (10⁻¹⁰ to 10⁻⁵ M).
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Measure radioactivity via Liquid Scintillation Counting (LSC). Calculate
using the Cheng-Prusoff equation.
Part 4: Data Visualization & Pathways
Metabolic & Synthetic Pathway
The following diagram illustrates the transition from the parent anesthetic to the therapeutic scaffold and its subsequent divergence into neuro-active and endocrine-active agents.
Caption: Figure 1. The central role of the carboxylic acid metabolite as a divergence point for synthesizing non-sedating H3 antagonists and adrenal modulators.
Comparative Pharmacological Data
The table below contrasts the parent drug with the acid scaffold and a theoretical H3-targeted derivative.
| Parameter | Etomidate (Parent) | Acid Scaffold (Metabolite) | Target Derivative (H3-Antagonist) |
| GABA_A Affinity ( | High (nM range) | Negligible (>100 µM) | Low / Negligible |
| CYP11B1 IC50 | 0.1 µM (Potent) | 30 µM (Weak) | >50 µM (Selectivity Optimized) |
| LogP (Lipophilicity) | ~3.0 (Crosses BBB) | ~0.5 (Peripheral restriction) | Tunable (2.0 - 4.0) |
| Primary Effect | Anesthesia | Inactive / Excretion | Cognitive Enhancement / Wakefulness |
Part 5: References
-
Pejo, E., et al. (2012). "Pharmacological Studies of Methoxycarbonyl Etomidate's Carboxylic Acid Metabolite." Anesthesia & Analgesia.
-
ChemicalBook. (2025). "Product Monograph: 3-(1-PHENYL-ETHYL)-3H-IMIDAZOLE-4-CARBOXYLIC ACID." ChemicalBook.
-
Sharma, A., et al. (2016).[1] "Imidazole Derivatives as Potential Therapeutic Agents." Current Pharmaceutical Design.
-
Forman, S. A. (2011). "Clinical and Molecular Pharmacology of Etomidate." Anesthesiology.
-
MySkinRecipes. (2025). "3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic Acid: Intermediate for H3 Antagonists." MSR Technical Data. [2]
-
PubChem. (2025). "Compound Summary: Etomidate Acid." National Library of Medicine.
Sources
Unlocking the Antifungal Potential of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Pressing Need for Novel Antifungal Agents and the Promise of Imidazole Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, necessitating an urgent search for new therapeutic agents with novel mechanisms of action or improved efficacy.[1] Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily through their well-established mechanism of inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][3] This disruption of membrane integrity leads to fungistatic or fungicidal effects.[4]
This technical guide focuses on a promising, yet underexplored, imidazole derivative: 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid . While this compound has been utilized as a key intermediate in the synthesis of other bioactive molecules, its intrinsic antifungal potential remains to be systematically evaluated.[5] This document provides a comprehensive roadmap for researchers, scientists, and drug development professionals to investigate and unlock the antifungal capabilities of this molecule. We will delve into a proposed synthesis strategy, a rigorous in vitro and in vivo evaluation pipeline, and preliminary structure-activity relationship (SAR) considerations.
Section 1: Synthesis and Characterization of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid
A reliable and scalable synthesis protocol is the foundation of any drug discovery program. Based on established methodologies for similar imidazole carboxylates, we propose a microwave-assisted one-pot synthesis.[6]
Proposed Synthesis Protocol:
-
Reaction Setup: In a microwave-safe vessel, combine equimolar amounts of a suitable starting material like 2-chloro-3-(ethoxycarbonylhydrazono)-butanoic acid ethyl ester, triethylamine (TEA), and (R)-(+)-1-phenylethylamine in acetonitrile.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation. Optimization of time and temperature will be crucial for maximizing yield and purity.
-
Intermediate Formation: The initial reaction is expected to yield an intermediate ester, ethyl (3R)-5-methyl-3-(1-phenylethyl)-3H-imidazole-4-carboxylate.[7]
-
Hydrolysis: The resulting ester is then subjected to basic hydrolysis (e.g., using sodium hydroxide) followed by acidification to yield the final product, 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid.
-
Purification and Characterization: The crude product should be purified using column chromatography. The structure and purity of the final compound must be unequivocally confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]
Section 2: In Vitro Evaluation of Antifungal Activity
A systematic in vitro evaluation is the first critical step in determining the antifungal spectrum and potency of the synthesized compound. We will employ standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[9][10][11]
Experimental Workflow for In Vitro Antifungal Susceptibility Testing:
Caption: Workflow for in vitro antifungal evaluation.
Detailed Protocol for Broth Microdilution Assay:
-
Fungal Strain Selection: A panel of clinically relevant fungal strains should be used, including Candida albicans, non-albicans Candida species, Aspergillus fumigatus, and dermatophytes like Trichophyton rubrum.[12][13]
-
Media Preparation: RPMI-1640 medium with L-glutamine, buffered with MOPS, is the standard medium for antifungal susceptibility testing.[14]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.[15]
-
Plate Preparation: The test compound and positive controls (e.g., fluconazole, amphotericin B) are serially diluted in the 96-well microtiter plates.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.[15]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[16]
-
MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), aliquots from wells showing no visible growth are subcultured on agar plates. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.[17]
Data Presentation: Anticipated MIC Data Summary
| Fungal Species | 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans (ATCC 90028) | |||
| Fluconazole-resistant C. albicans | |||
| Candida glabrata | |||
| Aspergillus fumigatus | |||
| Trichophyton rubrum |
Section 3: In Vivo Efficacy Assessment in Animal Models
Promising in vitro activity must be validated in a relevant in vivo model of fungal infection. The choice of animal model depends on the target fungal pathogen and the type of infection being simulated.[18] Mouse models are commonly used for systemic and localized fungal infections.[19][20]
Experimental Workflow for In Vivo Efficacy Study:
Caption: Workflow for in vivo antifungal efficacy testing.
Detailed Protocol for a Murine Model of Systemic Candidiasis:
-
Animal Model: Immunocompetent or immunosuppressed BALB/c mice are commonly used.[21]
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment Groups:
-
Vehicle control (e.g., saline, DMSO solution)
-
Positive control (e.g., fluconazole)
-
Test compound at multiple dose levels (e.g., 1, 5, and 20 mg/kg)
-
-
Drug Administration: Treatment is initiated at a specified time post-infection and continued for a defined period.
-
Efficacy Endpoints:
-
Survival: The percentage of surviving animals in each group is monitored over time.
-
Fungal Burden: At the end of the study, organs such as the kidneys, liver, and spleen are harvested, homogenized, and plated to determine the number of colony-forming units (CFUs).
-
Histopathology: Tissues can be examined for signs of inflammation and fungal invasion.
-
Section 4: Mechanistic Insights and Structure-Activity Relationship (SAR)
Understanding the mechanism of action is crucial for lead optimization. Given its imidazole core, 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid is hypothesized to inhibit ergosterol biosynthesis.
Proposed Signaling Pathway for Imidazole Antifungals:
Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.
Investigating the Mechanism of Action:
-
Ergosterol Quantitation: Fungal cells treated with the compound can be analyzed for changes in their sterol composition using techniques like gas chromatography-mass spectrometry (GC-MS). A decrease in ergosterol and an accumulation of lanosterol would support the hypothesized mechanism.[4]
-
Cell Membrane Permeability Assays: Propidium iodide staining can be used to assess damage to the fungal cell membrane.
Structure-Activity Relationship (SAR) Considerations:
The antifungal activity of imidazole derivatives is influenced by the nature of the substituents on the imidazole ring.[22][23][24][25][26]
-
The 1-Phenyl-ethyl Group: The chirality and steric bulk of this group at the N-3 position likely play a significant role in binding to the target enzyme.
-
The Carboxylic Acid Group: The presence of the carboxylic acid at the C-4 position may influence the compound's solubility, cell permeability, and interaction with the active site of the target enzyme.
Future work should involve the synthesis and testing of analogues with modifications at these positions to establish a clear SAR and guide the design of more potent antifungal agents.
Conclusion
3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid represents a promising scaffold for the development of new antifungal agents. This technical guide provides a comprehensive and scientifically rigorous framework for its synthesis, in vitro evaluation, in vivo efficacy testing, and preliminary mechanistic studies. By following the outlined protocols and leveraging the insights from SAR analysis, researchers can systematically explore the full therapeutic potential of this and related imidazole derivatives in the fight against fungal infections.
References
-
Aboul-Enein, M.N., El-Azzouny, A.A., Attia, M.I., Saleh, O.A., & Kansoh, A.L. (2011). Synthesis and Anti-Candida Potential of Certain Novel 1-[(3-Substituted-3-phenyl)propyl]-1H-imidazoles. Archiv der Pharmazie, 344(12), 794–801. [Link]
-
Bennett, G.A., Mullen, G.B., DeCory, T.R., Maryniak, D.M., Jones, W.E., Mitchell, J.T., Allen, S.D., & St. Georgiev, V. (1989). Antifungal activity of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines. Archiv der Pharmazie, 322(9), 531-534. [Link]
-
Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534. [Link]
-
Chen, J., et al. (2015). Synthesis, Antifungal Activity and Structure–Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8436-8448. [Link]
-
Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts. 2nd ed. CLSI document M60. Clinical and Laboratory Standards Institute. [Link]
-
Chen, J., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. PubMed, 26046397. [Link]
-
Rasajna, G., Latha, H., & Sunitha, P. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 121-129. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1133. [Link]
-
Geddes, G., et al. (2015). The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin. Frontiers in Microbiology, 6, 114. [Link]
-
de-Souza-Silva, C.M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127. [Link]
-
Sud, I.J., & Feingold, D.S. (1981). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 76(6), 438-441. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Candeias, N.R., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(12), 10464-10476. [Link]
-
Andersson, H., et al. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate. Tetrahedron Letters, 45(44), 8229-8232. [Link]
-
Wiktorowicz, W., et al. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Acta Poloniae Pharmaceutica, 59(4), 295-306. [Link]
-
Peters, B.M., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 199. [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Tucker, D., & Basit, H. (2024). Antifungal Ergosterol Synthesis Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Garcia-Rubio, R., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Frontiers in Cellular and Infection Microbiology, 13, 1289139. [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
-
Patel, K., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega, 8(42), 39504–39519. [Link]
-
de-Souza-Silva, C.M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE (Journal of Visualized Experiments), (132), e57127. [Link]
-
Creative Diagnostics. (n.d.). Dermatophytosis Model for Antifungal Research. [Link]
-
Singh, S., et al. (2016). In Vitro Antifungal Susceptibility Testing of 5 Antifungal Agents against Dermatophytic Species by CLSI (M38-A) Micro Dilution Method. Journal of Clinical and Diagnostic Research, 10(12), DC01-DC04. [Link]
-
PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. [Link]
-
USDA Agricultural Research Service. (n.d.). Animal Model Testing of Chemosensitizing Agents of Antifungal Drugs. [Link]
- Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
-
Zhang, Y., et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 25(8), 4611-4613. [Link]
-
Perfect, J.R. (2012). Animal models: an important tool in mycology. Medical Mycology, 50(2), 113-125. [Link]
-
Nakai, T., et al. (2003). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Clinical Microbiology, 41(1), 383-385. [Link]
-
Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]
-
Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semantic Scholar. [Link]
-
Hladysh, A.V., et al. (2022). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 27(19), 6537. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID | 56649-48-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. njccwei.com [njccwei.com]
- 12. Dermatophytosis Model for Antifungal Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. jove.com [jove.com]
- 17. scielo.br [scielo.br]
- 18. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal Model Testing of Chemosensitizing Agents of Antifungal Drugs | National Agricultural Library [nal.usda.gov]
- 21. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection [mdpi.com]
- 22. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jopir.in [jopir.in]
- 25. mdpi.com [mdpi.com]
- 26. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid in vitro assay protocol
Application Note: Safety Pharmacology & Metabolite Profiling of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid
Executive Summary & Biological Context
3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid (also known as Etomidate Acid or R-(+)-Etomidate Metabolite ) is the primary hydrolysis product of the intravenous anesthetic Etomidate. In the development of "soft drug" anesthetics (e.g., MOC-etomidate, carboetomidate), this compound represents the critical "deactivated" species.
While the parent ester (Etomidate) is a potent modulator of GABA
-
Loss of Hypnotic Activity: To ensure rapid recovery from anesthesia.
-
Loss of Adrenocortical Toxicity: To verify that the metabolite does not suppress cortisol synthesis, a known side effect of the parent drug.
This Application Note provides a rigorous protocol for the H295R Adrenocortical Steroidogenesis Assay , the gold-standard method (OECD TG 456) for quantifying the impact of this metabolite on cortisol production.
Mechanistic Pathway & Rationale
The safety profile of imidazole-based anesthetics relies on the rapid hydrolysis of the ester linkage by hepatic esterases (hCE1). The resulting carboxylic acid should ideally be inert.
Figure 1: Metabolic fate of Etomidate. The assay objective is to validate the dashed lines (lack of activity) for the Acid metabolite.
Protocol: H295R Adrenocortical Steroidogenesis Assay
Objective: To determine if 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid inhibits CYP11B1 activity by measuring the conversion of 11-Deoxycortisol to Cortisol.
Reagents & Materials
-
Cell Line: NCI-H295R (ATCC® CRL-2128™).
-
Culture Medium: DMEM/F12 supplemented with 2.5% Nu-Serum I and 1% ITS+ Premix.
-
Test Compound: 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid (Purity >98%).
-
Positive Control: Etomidate (known CYP11B1 inhibitor).
-
Stimulant: Forskolin (10 µM) to induce steroidogenesis.
-
Detection: LC-MS/MS or Competitive ELISA for Cortisol.
Experimental Workflow
Step 1: Cell Seeding and Acclimatization
-
Seed H295R cells in 24-well plates at a density of
cells/well. -
Incubate for 24 hours at 37°C, 5% CO
to allow attachment. -
Critical Check: Cells must form a near-confluent monolayer. Do not use cells with passage numbers >10 as steroidogenic capacity declines.
Step 2: Compound Treatment
-
Remove old medium.
-
Add 1 mL of fresh medium containing 10 µM Forskolin (to maximize cortisol dynamic range).
-
Add the Test Compound (Acid Metabolite) at a log-dose range: 0.1 µM, 1 µM, 10 µM, 100 µM .
-
Add Positive Control (Etomidate) at similar concentrations.
-
Include a Vehicle Control (0.1% DMSO) and a Background Control (no cells).
-
Incubate for 48 hours .
Step 3: Sample Collection
-
Collect the supernatant medium from each well.
-
Centrifuge at 1,500 x g for 5 mins to remove cell debris.
-
Store supernatants at -80°C until analysis.
-
Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure any reduction in cortisol is not due to cytotoxicity.
Analytical Readout (LC-MS/MS)
Direct quantification of Cortisol and 11-Deoxycortisol.
-
Column: Porous Graphitic Carbon (Hypercarb) or C18, 3 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 20% B to 90% B over 6 minutes.
-
Target Transitions (MRM):
-
Cortisol: 363.2
121.1 m/z -
11-Deoxycortisol: 347.2
97.1 m/z -
Etomidate Acid (to verify stability): 217.1
105.1 m/z
-
Data Analysis & Interpretation
Calculate the Cortisol Suppression Index to quantify safety.
Table 1: Expected Results & Interpretation
| Compound | Concentration | Cortisol Output (% Control) | 11-Deoxycortisol Accumulation | Interpretation |
| Vehicle (DMSO) | - | 100% | Low | Baseline |
| Etomidate (Parent) | 1 µM | < 20% | High | Toxic: Potent CYP11B1 Inhibition |
| Etomidate Acid | 1 µM | > 95% | Low | Safe: No Inhibition |
| Etomidate Acid | 100 µM | > 90% | Low | Safe: High margin of safety |
Self-Validating Logic:
-
If the Acid Metabolite shows low Cortisol but normal cell viability, it is a false positive for safety (it retains toxicity).
-
If 11-Deoxycortisol accumulates, the enzyme CYP11B1 is specifically blocked.
-
Success Criterion: The IC
of the Acid Metabolite for cortisol suppression should be >100-fold higher than that of the parent Etomidate.
Secondary Assay: GABA-A Binding (Brief)
To confirm the metabolite contributes to rapid recovery, a Flunitrazepam Displacement Assay is recommended.
-
Membrane Source: Rat cortical homogenates or HEK293 expressing
GABA receptors. -
Radioligand: [
H]-Flunitrazepam (1 nM). -
Protocol: Incubate membranes + Ligand + Etomidate Acid (up to 100 µM).
-
Expectation: Etomidate Acid should show Ki > 100 µM (Parent Etomidate Ki
2-5 µM), confirming lack of hypnotic potency.
References
-
OECD Test Guideline 456. (2011).[2] H295R Steroidogenesis Assay.[2][3] OECD Guidelines for the Testing of Chemicals.[2][4] Link
-
Pejo, E., et al. (2012). In vivo and in vitro pharmacological characterization of a novel etomidate analogue with improved hemodynamic stability. Anesthesiology.[5] Link
-
Ge, R., et al. (2015). Effects of Etomidate on the Steroidogenesis of Rat Immature Leydig Cells. PLOS ONE. Link
-
Zolle, I. M., et al. (2008). New Selective Inhibitors of Steroid 11
-Hydroxylation in the Adrenal Cortex.[5] Journal of Medicinal Chemistry. Link -
Wang, Y., et al. (2019). Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot LC-MS/MS. Molecules.[6][7][2][3][5][8][9][10][11] Link
Sources
- 1. Rapid quantification and validation of etomidate and dexmedetomidine blood concentrations in rats using a novel portable mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. croplifeeurope.eu [croplifeeurope.eu]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. endocrine.org [endocrine.org]
- 10. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
Developing enzyme inhibition assays for imidazole-based compounds
From Heme Coordination to Tight-Binding Kinetics
Abstract & Scope
Imidazole-containing compounds represent a privileged scaffold in medicinal chemistry, serving as the backbone for antifungal azoles (e.g., Ketoconazole), kinase inhibitors, and various metalloenzyme antagonists. However, their specific mechanism of action—often involving direct coordination to metal cofactors (specifically Heme-Fe)—introduces unique assay challenges.[1]
Standard high-throughput screening (HTS) protocols frequently generate misleading data for imidazoles due to two primary factors:
-
Type II Binding: Physical alteration of the enzyme's electronic state, requiring spectral validation.
-
Tight-Binding Kinetics: High affinity (
) renders standard Michaelis-Menten assumptions invalid, necessitating the use of the Morrison equation.
This guide details the protocols for developing self-validating assays specifically for imidazole-based pharmacophores.
Mechanism of Action: The Heme-Coordination Challenge
Unlike steric inhibitors that block active sites passively, imidazoles often act as reversible coordinators . In Cytochrome P450s (CYPs) and other heme-dependent enzymes, the imidazole nitrogen (N3) donates a lone pair to the ferric heme iron (
This displacement changes the spin state of the iron from high-spin (5-coordinate) or mixed-spin to low-spin (6-coordinate), resulting in a characteristic "Red Shift" in the Soret band absorption.
Visualization: The Type II Binding Mechanism
Figure 1: Mechanism of Type II binding where imidazole displaces the axial water ligand, altering the spectral properties of the heme group.
Protocol A: Spectral Binding Assay (Optical Validation)
Objective: Determine the dissociation constant (
Why this is critical: This assay confirms the mechanism of binding. If your compound inhibits activity but does not show this spectral shift (for a heme target), it may be binding to an allosteric site or acting via aggregation.
Materials
-
Enzyme: Purified Recombinant CYP (e.g., CYP3A4, CYP51) at high concentration (1–2 µM).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Tris buffers can coordinate with metals; Phosphate is preferred.
-
Instrumentation: Dual-beam UV-Vis spectrophotometer or high-resolution plate reader.
Step-by-Step Protocol
-
Baseline Correction:
-
Prepare two cuvettes (Reference and Sample) containing 1 µM enzyme in buffer.
-
Record the baseline difference spectrum (400–500 nm). It should be a flat line at zero.
-
-
Titration:
-
Add the imidazole compound (dissolved in DMSO) to the Sample cuvette.
-
Add an equal volume of pure DMSO to the Reference cuvette to correct for solvent effects.
-
Critical: Keep total DMSO < 1% to prevent enzyme denaturation.
-
-
Measurement:
-
Record the difference spectrum after each addition.
-
Type II Signal: Look for a trough at ~390–410 nm and a peak at ~425–435 nm .
-
-
Data Analysis:
-
Calculate
. -
Plot
vs. .[2] -
Fit to the hyperbolic binding equation (standard Michaelis-Menten form) to determine
.
-
Acceptance Criteria (Self-Validation):
-
Isosbestic Point: All spectral scans must cross at a single wavelength (approx. 418 nm). A drifting isosbestic point indicates enzyme degradation or precipitation.
Protocol B: Kinetic Inhibition (The Tight-Binding Solution)
The Problem: Standard IC50 calculations assume
Experimental Design
-
Substrate: Use a probe substrate with a
previously determined. -
Enzyme Concentration: Must be known accurately.
-
Pre-incubation: Imidazoles can exhibit slow binding. Pre-incubate enzyme + inhibitor for 10–30 mins before adding substrate.
Data Analysis: The Morrison Equation
Do not use the standard Sigmoidal Dose-Response equation. You must fit the data to the Morrison Equation for tight-binding inhibitors:
Where:
- = Velocity with inhibitor
- = Velocity without inhibitor[2]
- = Total active enzyme concentration[3][4]
- = Total inhibitor concentration[3][5]
-
= Apparent inhibition constant (
for competitive inhibition)
Decision Matrix: Choosing the Right Analysis
Figure 2: Decision tree for selecting the correct kinetic model. If the IC50 approaches the enzyme concentration, the Morrison equation is mandatory.
Troubleshooting & Interference
Imidazole compounds are prone to specific assay artifacts. Use this table to diagnose issues.
| Issue | Symptom | Validation Step |
| Fluorescence Quenching | IC50 appears artificially low (potent) in fluorescent assays. | Inner Filter Check: Measure the absorbance of the compound at the excitation/emission wavelengths. If OD > 0.05, correction is needed. |
| Aggregation | Steep Hill slope (> 2.0) or flat-lining inhibition at partial effect. | Detergent Test: Repeat assay with 0.01% Triton X-100. If potency drops significantly ( |
| Slow Binding | IC50 decreases (potency increases) with longer incubation times. | Time-Course: Run the assay at varying pre-incubation times (0, 15, 30, 60 min). If |
References
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
-
Verras, A., & Ortiz de Montellano, P. R. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. Biochemical Society Transactions, 34(6), 1170–1172. Link
-
Locuson, C. W., et al. (2007). Visible Spectra of Type II Cytochrome P450-Drug Complexes: Evidence that "Incomplete" Heme Coordination Is Common.[6][7] Drug Metabolism and Disposition, 35(4), 614-622. Link
-
Murphy, D. J. (2004). Determination of accurate Ki values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Analytical Biochemistry, 327(1), 61-67. Link
-
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link
Sources
- 1. Development of a high throughput cytochrome P450 ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphpad.com [graphpad.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7: Tight Binding Inhibition | Basicmedical Key [basicmedicalkey.com]
- 5. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Interactions of Cytochrome P450s with their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid. This molecule is a key building block in pharmaceutical research and drug development. Its synthesis, typically involving a multi-component reaction followed by hydrolysis, can present challenges that lead to suboptimal yields. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer a systematic approach to identifying and resolving problems, ensuring the integrity and reproducibility of your results.
Overview of the Synthetic Pathway
The synthesis of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid is often achieved through a two-stage process. The first stage involves the formation of an ethyl ester precursor, followed by a saponification (hydrolysis) step to yield the final carboxylic acid. A modern and efficient method for the ester synthesis is the microwave-assisted 1,5-electrocyclization of an azavinyl azomethine ylide, generated in situ from a 1,2-diaza-1,3-diene, 1-phenylethanamine, and an appropriate aldehyde source (e.g., paraformaldehyde).[1]
Caption: General two-step synthesis of the target molecule.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues leading to low yield.
Q1: My overall yield is very low after Step 2, and my crude TLC shows multiple spots. Where should I start troubleshooting?
A1: A low yield with a complex product mixture points to issues in either the initial cyclization (Step 1) or competing side reactions. A systematic approach is crucial.
Causality: Multi-component reactions like the Debus-Radziszewski synthesis or related modern variations are sensitive to stoichiometry, temperature, and reaction time.[2][3][4] Side reactions, such as the formation of 2-aroyl-4(5)-arylimidazoles, can occur if reaction conditions are not optimal.[5]
Troubleshooting Workflow:
Caption: Systematic workflow for diagnosing low yield.
Protocol: Intermediate Analysis
-
Run the synthesis of the ethyl ester precursor (Step 1) as usual.
-
After the reaction, instead of proceeding to hydrolysis, perform a mini-workup: dilute a small aliquot with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Analyze the residue by ¹H NMR and TLC. Compare the results against the reference data for the ester.[1]
-
If the ester yield is low, focus on optimizing Step 1. If the ester is formed in high yield and purity, the problem lies in the hydrolysis or workup (Step 2).
Q2: I have significant unreacted 1-phenylethanamine after Step 1. How can I improve the conversion rate?
A2: Unreacted starting amine indicates that the initial Michael addition or the subsequent condensation and cyclization are inefficient. This is often related to reaction conditions or reagent quality.
Causality: The reaction mechanism involves the Michael-type addition of the amine to the 1,2-diaza-1,3-diene, followed by condensation with the aldehyde and a microwave-assisted 1,5-electrocyclization.[1] Each step has specific activation energy requirements.
Troubleshooting Steps:
-
Reagent Quality: Ensure the paraformaldehyde is dry and not polymerized excessively. Use freshly distilled or high-purity 1-phenylethanamine.
-
Microwave Conditions: The combination of temperature and time is critical. Insufficient energy input will result in an incomplete reaction.
-
Rationale: Microwave irradiation accelerates the reaction by efficiently heating the polar solvent and reactants, but precise control is needed to avoid decomposition.[6]
-
-
Stoichiometry: While the amine is typically used in slight excess, a large excess can complicate purification. Ensure the aldehyde source is not the limiting reagent.
Recommended Reaction Conditions (Step 1)
| Parameter | Recommended Value | Rationale |
| Solvent | Acetonitrile (Dry) | Polar aprotic solvent, excellent for microwave heating. |
| Temperature | 120-140 °C | Provides sufficient energy for cyclization without significant degradation. |
| Time | 15-30 min | Monitor by TLC; prolonged heating can lead to side products. |
| Stoichiometry | Amine (1.05 eq) | A slight excess drives the reaction to completion. |
| Stoichiometry | Aldehyde (2.0 eq) | Ensures complete condensation with the intermediate.[1] |
Protocol: Reaction Optimization
-
Set up parallel reactions in microwave vials.
-
Vary the temperature in 10 °C increments (e.g., 120 °C, 130 °C, 140 °C) while keeping the time constant (e.g., 20 min).
-
Analyze the conversion rate for each reaction by TLC or LC-MS.
-
Once the optimal temperature is found, vary the reaction time (e.g., 15 min, 25 min, 35 min) to find the shortest time required for complete conversion.
Q3: I see a major byproduct that is not starting material. What are the likely side reactions?
A3: Side reactions in imidazole synthesis often involve self-condensation, oxidation, or alternative cyclization pathways.
Causality: The reaction intermediates are highly reactive. The presence of oxygen or incorrect stoichiometry can lead to undesired pathways. For instance, in classic Debus-Radziszewski syntheses, oxidation of the aldehyde can occur, and diimine intermediates can undergo alternative reactions.[2][3]
Potential Side Reactions & Identification:
Sources
- 1. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. orientjchem.org [orientjchem.org]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Addressing analytical challenges in the characterization of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid
[1]
Status: Active Ticket ID: CHEM-SUP-2024-ETA Subject: Troubleshooting Analytical Methodologies for Etomidate Acid (ETA) Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]
Executive Summary
You are analyzing 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid , widely recognized as Etomidate Acid (ETA) .[1] This molecule is the primary hydrolyzed metabolite of the anesthetic Etomidate. Unlike its parent ester, this molecule presents distinct analytical challenges due to its zwitterionic nature (containing both a basic imidazole ring and an acidic carboxyl group) and its chirality .
This guide addresses the three most common failure points in characterizing this molecule:
Module 1: Chromatographic Separation (Achiral)
Common Issue: "My analyte elutes in the void volume or shows severe tailing."
The carboxylic acid moiety makes this molecule significantly more polar than Etomidate. On standard C18 columns, it often elutes with the solvent front, preventing quantification. Furthermore, the imidazole nitrogen (
Troubleshooting Protocol
| Symptom | Root Cause | Technical Solution |
| Retention < 1.5 min (Void) | Analyte is too polar for standard C18. | Switch to Porous Graphitic Carbon (PGC) or HILIC .[1] PGC retains polar planar molecules via charge-induced interactions on the graphite surface.[1] |
| Peak Tailing (As > 1.5) | Silanol interaction with Imidazole N. | Increase Buffer Strength: Use 10–20 mM Ammonium Acetate.[1] pH Adjustment: Adjust mobile phase pH to 3.0 (protonates acid, suppresses silanols) or pH 8.0 (neutralizes imidazole, if column resistant). |
| Carryover | Adsorption to metallic flow path.[1] | Use a PEEK-lined column or add a needle wash step containing 10% DMSO/Methanol.[1] |
Recommended Method Parameters (UPLC-MS/MS)
-
Column: Porous Graphitic Carbon (e.g., Hypercarb) OR Polar-Embedded C18 (e.g., Acquity HSS T3).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with
for PGC; pH 3.0 for C18). -
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Steep gradient (e.g., 5% B to 90% B) is often required to elute the tight binding on PGC.
Module 2: Chiral Resolution
Common Issue: "I cannot separate the R- and S- enantiomers."
The biological activity of Etomidate is stereospecific (R-isomer is active).[1] Therefore, quantifying the enantiomeric purity of the acid metabolite is critical for forensic and pharmacokinetic studies.
Q: Which Chiral Stationary Phase (CSP) should I use?
A: The most robust separation is achieved using Cellulose tris(3-chloro-4-methylphenylcarbamate) phases (e.g., Lux Cellulose-3 or Chiralcel OZ-3).[1]
Optimized Chiral Protocol
-
Column: Lux Cellulose-3 (
mm, 3 µm).[1][2][3][4] -
Mode: Reversed-Phase (preferred for MS compatibility).[1]
-
Mobile Phase: 40% Acetonitrile / 60% Water (containing 0.1% Formic Acid).[1]
-
Flow Rate: 0.5 mL/min.
-
Critical Factor: The addition of an acidic modifier (Formic Acid) is mandatory to prevent the imidazole ring from interacting non-specifically with the chiral selector.
Module 3: Mass Spectrometry & Detection
Common Issue: "Signal suppression in biological matrices."[1]
Ionization Logic
The molecule contains an imidazole ring, which is a "proton sponge." Therefore, Positive Electrospray Ionization (ESI+) is the detection mode of choice.
-
Precursor Ion:
[1] -
Key Transitions (MRM):
Workflow Logic Diagram
Caption: Decision matrix for analytical workflow selection based on study requirements (Pharmacokinetics vs. Stereochemical Purity).
Module 4: Sample Preparation
Common Issue: "Low recovery from hair or tissue samples."[1]
Etomidate acid is more hydrophilic than the parent drug. Standard Liquid-Liquid Extraction (LLE) using hexane or ether often results in poor recovery of the acid metabolite because it remains in the aqueous phase.[1]
Recommended Protocol: "Dilute and Shoot" or PPT
-
Reagent: Acetonitrile:Methanol (1:1 v/v) containing Internal Standard (Etomidate Acid-d5).[1]
-
Procedure:
References
-
Simultaneous Determination of Etomidate and Etomidate Acid in Urine. Source: MDPI (Molecules), 2021. Context: Validates the "Dilute and Shoot" method and PGC column usage. URL:[Link][1]
-
Chiral Analysis of Etomidate and Metomidate Enantiomers in Hair. Source: International Journal of Legal Medicine, 2025. Context: Establishes the use of Cellulose-3 columns for enantiomeric separation. URL:[Link]
-
Determination of Etomidate and Etomidate Acid in Hair using LC-MS/MS. Source: Journal of Analytical Toxicology / ResearchGate. Context: detailed extraction protocols for keratinized matrices.[1] URL:[Link][1]
-
PubChem Compound Summary: Etomidate Acid. Source: National Center for Biotechnology Information.[1] Context: Physicochemical properties (pKa, Solubility) verification. URL:[Link][1]
Sources
- 1. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral analysis of etomidate and metomidate enantiomers in hair by UHPLC-MS/MS: application to authentic human hair samples and enantiomeric fraction assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
Minimizing side reactions in the synthesis of N-substituted imidazoles
Status: Operational Operator: Senior Application Scientist Ticket Scope: Minimizing Side Reactions & Optimizing Selectivity
Mission Statement
This guide addresses the three most critical failure modes in imidazole functionalization: regiochemical ambiguity (N1 vs. N3 selectivity), catalytic stagnation (failed cross-couplings), and over-alkylation (quaternization). The protocols below are designed to be self-validating—meaning the setup itself includes checkpoints to confirm success before proceeding to the next step.
Module 1: Direct Alkylation Support (S_N2)
Core Issue: Regioselectivity (N1 vs. N3) and Over-Alkylation.
The Regioselectivity Paradox
When alkylating a 4-substituted imidazole, two tautomers exist. The reaction outcome is governed by a tug-of-war between sterics and electronics .[1][2][3]
-
Electronic Control: Electron-Withdrawing Groups (EWG) at C4 (e.g., -NO2, -CN, -CF3) deactivate the adjacent N3 nitrogen. The electrophile attacks the remote N1.[3]
-
Steric Control: Bulky groups at C4 block the adjacent N1. The electrophile attacks the remote N3 (which becomes N1 in the product nomenclature).
Diagnostic Workflow: Predicting Your Isomer
Use the following logic gate to predict your major product before starting the reaction.
Figure 1: Decision matrix for predicting regiochemical outcomes in imidazole alkylation based on substituent electronics and steric bulk.
Troubleshooting Guide: Direct Alkylation
| Symptom | Diagnosis | Corrective Protocol |
| 1:1 Mixture of Isomers | Substrate lacks sufficient electronic bias (e.g., 4-phenylimidazole). | Protocol A (The SEM-Switch): 1. Alkylate with SEM-Cl (favors N1/N3 mixture).2. Separate isomers (often easier than alkyl isomers).3. Quaternize the desired nitrogen with your alkyl group.4. Remove SEM group (acidic hydrolysis). This "transposition" strategy guarantees regiocontrol [1]. |
| Formation of Ionic Liquid (Quaternization) | Over-alkylation: The product (mono-alkylated imidazole) is more nucleophilic than the starting material. | Protocol B (Phase Control): 1. Use Phase Transfer Catalysis (PTC) (DCM/50% NaOH + TBAB). The alkylated product migrates to the organic phase, shielding it from further reaction with the alkyl halide in the aqueous phase.2. Strict Stoichiometry: Use 0.95 eq. of electrophile, not excess. |
| Low Conversion | Hydrogen bonding of the imidazole N-H proton prevents deprotonation. | Protocol C (Base Switch): Switch from weak bases (K2CO3) to NaH in dry DMF/THF. Checkpoint: Observe H2 gas evolution cessation before adding electrophile. |
Module 2: Metal-Catalyzed Coupling Desk
Core Issue: Catalyst poisoning and protodeboronation in C-N bond formation.
Chan-Lam Coupling (Boronic Acids)
This is the preferred method for arylating imidazoles under mild conditions, but it is notoriously sensitive to water and oxygen levels.
The "Dry-Aerobic" Paradox
Chan-Lam requires oxygen to reoxidize Cu(I) to Cu(II), but moisture causes protodeboronation (the boronic acid hydrolyzes back to benzene), killing the yield.
Figure 2: The Chan-Lam catalytic cycle highlighting the critical dependency on Oxygen for turnover and the risk of moisture-induced failure.
Optimized Chan-Lam Protocol [2]
-
Reagents: Imidazole (1.0 eq), Arylboronic acid (2.0 eq), Cu(OAc)2 (0.1 eq).
-
Additives: 4Å Molecular Sieves (Activated) are mandatory to prevent protodeboronation.
-
Atmosphere: Do NOT run under Argon/Nitrogen. Run under a drying tube (CaCl2) open to air, or use an O2 balloon.
-
Base: Pyridine (2.0 eq) acts as both ligand and base.
-
Solvent: DCM or MeCN (Anhydrous).
Ullmann Coupling (Aryl Halides)
Issue: High temperatures lead to tarring/polymerization. Solution: Use the Buchwald Protocol [3] to lower reaction temps to ~90-110°C.
-
Ligand: 1,10-Phenanthroline or trans-N,N'-dimethylcyclohexane-1,2-diamine.
-
Catalyst: CuI (Purified).[4] Note: If CuI is off-white/green, wash with THF before use. It must be white.
-
Base: Cs2CO3 (Solubility in dioxane is key).
Module 3: De Novo Synthesis (Van Leusen)
Core Issue: Byproduct formation during ring assembly.
The Van Leusen reaction builds the imidazole ring from TosMIC (Tosylmethyl isocyanide) and an aldimine.[5][6]
| Failure Mode | Root Cause | Prevention Strategy |
| Oxazole Formation | Aldehyde reacts directly with TosMIC before imine forms. | Two-Step Protocol: Pre-form the imine (Aldehyde + Amine + MgSO4) in DCM for 2h. Filter off MgSO4, evaporate, then add TosMIC and base (K2CO3/MeOH). |
| Polymerization | Isocyanide (TosMIC) polymerizes in strong base/heat. | Temperature Control: Keep the addition of TosMIC at 0°C. Only heat to reflux after all reagents are combined. |
| Low Yield | Incomplete cycloaddition. | Solvent Choice: Use protic solvents (MeOH/EtOH). The mechanism requires proton transfer steps that are sluggish in DMF/DMSO [4]. |
FAQ: Rapid Response
Q: Can I use microwave heating for Ullmann coupling? A: Yes. Microwave heating (150°C, 30 mins) often suppresses side reactions by reducing the thermal history of the reagents compared to overnight reflux. Use a sealed vessel with DMSO as solvent.
Q: My imidazole product is water-soluble and I can't extract it. A: Common with small alkyl imidazoles. Do not use aqueous workup. Instead, filter the reaction mixture through Celite to remove inorganic salts, evaporate the solvent, and purify directly via distillation or alumina chromatography.
Q: Why does my Chan-Lam reaction turn black and stop? A: Black precipitate indicates Cu(0) formation (catalyst disproportionation). This means your re-oxidation cycle failed. Increase O2 pressure (balloon) or add a co-oxidant like TEMPO.
References
-
Lipshutz, B. H., et al. (1986). Regioselective alkylation of imidazoles via SEM-group transposition. Tetrahedron Letters.
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis.
-
Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. (1999). An Efficient Copper-Catalyzed Coupling of Aryl Halides with Imidazoles. Tetrahedron Letters.
-
Van Leusen, A. M., et al. (1977).[5][7] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. Journal of Organic Chemistry.
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Van Leusen Imidazole Synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Efficacy Analysis: 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid versus Etomidate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Safer Anesthetics
The ideal intravenous anesthetic agent would provide rapid and reversible hypnosis with minimal impact on physiological stability. Etomidate, a carboxylated imidazole derivative, has long been valued in clinical practice for its rapid onset of action and notable cardiovascular stability, making it a preferred choice for anesthetic induction, particularly in hemodynamically compromised patients.[1][2][3] However, its clinical utility is significantly hampered by a major side effect: transient but potent suppression of adrenocortical function.[4][5] This has driven research into etomidate analogs and metabolites to identify compounds that retain its beneficial hypnotic and hemodynamic properties while minimizing endocrine disruption.
This guide provides an in-depth comparative analysis of the efficacy of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid, the primary inactive metabolite of etomidate, and its parent compound, etomidate. By examining their mechanisms of action, hypnotic potency, and impact on adrenocortical function, we aim to provide a clear, data-supported rationale for the continued investigation of etomidate derivatives in the pursuit of safer anesthetic agents.
Mechanism of Action: A Tale of Two Affinities
Both etomidate and its carboxylic acid metabolite, 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid, interact with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6][7][8] Etomidate acts as a positive allosteric modulator of the GABA-A receptor, enhancing the binding of GABA and leading to an increased influx of chloride ions. This hyperpolarizes the neuron, inhibiting neuronal firing and resulting in sedation and hypnosis.[9][10] Specifically, etomidate shows selectivity for GABA-A receptors containing β2 and β3 subunits.[11]
The hypnotic efficacy of these compounds is directly related to their affinity for the GABA-A receptor. As will be detailed, the structural difference between etomidate and its carboxylic acid metabolite—the ester group in etomidate versus the carboxylic acid group in the metabolite—dramatically alters this affinity, leading to a significant disparity in their hypnotic effects.
Caption: Mechanism of Action Comparison.
Comparative Efficacy: A Quantitative Look at Hypnotic Potency
The hypnotic potency of an anesthetic agent is a critical determinant of its clinical utility. Experimental data from in vivo and in vitro studies consistently demonstrate a vast difference in the efficacy of etomidate and its carboxylic acid metabolite.
| Compound | Hypnotic Potency (Tadpole Loss of Righting Reflex EC50) | GABA-A Receptor Activation (α1(L264T)β2γ2L EC50) |
| Etomidate | ~8 µM (for MOC-etomidate, a close analog) | ~10 µM (for MOC-etomidate, a close analog) |
| 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid | 2.8 ± 0.64 mM | 3.5 ± 0.63 mM |
| Data derived from studies on methoxycarbonyl etomidate (MOC-etomidate) and its carboxylic acid metabolite, which are structurally and functionally analogous to etomidate and its metabolite.[12] |
As the data illustrates, the carboxylic acid metabolite is approximately 300-fold less potent than its parent compound in inducing hypnosis and activating GABA-A receptors.[12] This profound reduction in potency renders 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid essentially inactive as a hypnotic agent at clinically relevant concentrations that would be achieved through the metabolism of a standard dose of etomidate.
Experimental Protocol: Tadpole Loss of Righting Reflex Assay
The loss of righting reflex (LORR) in tadpoles is a well-established and high-throughput in vivo assay for determining the hypnotic potency of anesthetic agents.
Methodology:
-
Animal Model: Xenopus laevis tadpoles (early pre-limb stage).
-
Drug Preparation: Prepare stock solutions of etomidate and 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid in a suitable solvent (e.g., DMSO). Create a series of dilutions in aquarium water to achieve the desired final concentrations.
-
Exposure: Place individual tadpoles in separate wells of a multi-well plate containing the drug solutions.
-
Assessment of LORR: At predetermined time points, gently turn the tadpoles onto their backs using a smooth, rounded probe. The inability of a tadpole to right itself within a specified time (e.g., 10 seconds) is defined as LORR.
-
Data Analysis: For each compound, determine the concentration that produces LORR in 50% of the tadpoles (EC50). This is typically calculated using a logistic regression model.
Caption: Tadpole LORR Assay Workflow.
The Critical Difference: Adrenocortical Suppression
The most significant clinical limitation of etomidate is its dose-dependent inhibition of the adrenal enzyme 11β-hydroxylase.[13] This enzyme is crucial for the synthesis of cortisol, the body's primary stress hormone. Even a single induction dose of etomidate can lead to a period of adrenal suppression, which can be detrimental in critically ill patients who rely on a robust stress response.[4]
In stark contrast, 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid exhibits a dramatically reduced capacity to inhibit adrenocortical function.
| Compound | Adrenocortical Inhibition (in vitro cortisol production IC50) |
| Etomidate | ~0.10 ± 0.02 µM (for MOC-etomidate) |
| 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid | 30 ± 7 µM |
| Data derived from studies on methoxycarbonyl etomidate (MOC-etomidate) and its carboxylic acid metabolite.[12] |
The carboxylic acid metabolite is approximately 300-fold less potent at inhibiting cortisol production in vitro.[12] Another study found that the half-inhibitory concentrations of the carboxylic acid metabolites of etomidate and a related compound were at least 1000 times higher than their parent hypnotics for binding to 11β-hydroxylase.[14] This substantial difference is attributed to the altered chemical structure, which reduces the molecule's affinity for the active site of 11β-hydroxylase.
Experimental Protocol: In Vitro Adrenocortical Cell Cortisol Production Assay
This assay directly measures the inhibitory effect of a compound on cortisol synthesis by adrenal cells.
Methodology:
-
Cell Culture: Utilize a suitable adrenocortical cell line (e.g., human NCI-H295R cells) cultured under standard conditions.
-
Drug Treatment: Plate the cells and allow them to adhere. Treat the cells with a range of concentrations of etomidate and 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid.
-
Stimulation: After a pre-incubation period with the test compounds, stimulate the cells with a known secretagogue, such as angiotensin II or forskolin, to induce cortisol production.
-
Cortisol Measurement: Following the stimulation period, collect the cell culture supernatant. Quantify the concentration of cortisol in the supernatant using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: For each compound, calculate the concentration that inhibits 50% of the stimulated cortisol production (IC50).
Cardiovascular Profile: A Shared Advantage?
Etomidate is renowned for its favorable cardiovascular profile, causing minimal changes in blood pressure, heart rate, and cardiac output upon induction.[1][2][15][16][17][18] This makes it particularly suitable for patients with compromised cardiovascular function.[1][2] Given that 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid is the primary, largely inactive metabolite of etomidate, it is not expected to exert any significant cardiovascular effects at the concentrations achieved following etomidate administration. The hemodynamic stability observed after etomidate administration is a property of the parent drug, and the rapid conversion to an inactive metabolite contributes to the favorable recovery profile.
Conclusion: A Clear Case of Pharmacological Inactivity
The comparative analysis of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid and etomidate reveals a stark contrast in their pharmacological profiles. While etomidate is a potent hypnotic agent with the significant drawback of adrenocortical suppression, its carboxylic acid metabolite is essentially devoid of both hypnotic efficacy and endocrine side effects at clinically relevant concentrations.
This profound difference in activity, driven by a simple metabolic conversion of an ester to a carboxylic acid, underscores a key principle in drug design: the "soft drug" approach. The rapid metabolism of an active compound to an inactive metabolite can lead to a desirable pharmacokinetic profile, with a short duration of action and a reduced potential for side effects. The study of etomidate and its inactive metabolite provides a compelling rationale for the development of novel etomidate analogs that are rapidly metabolized to inactive compounds, thereby preserving the beneficial hypnotic and hemodynamic properties of etomidate while eliminating its undesirable adrenocortical suppression.
References
-
modifications around etomidate's chiral carbon and the impact on in vitro and in vivo pharmacology. - SciSpace. Available from: [Link]
-
The Pharmacology of Etomidate and Etomidate Derivatives - Semantic Scholar. Available from: [Link]
-
Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - the University of Groningen research portal. Available from: [Link]
-
[Etomidate: cardiovascular effects of a new intravenous anesthetic agent] - PubMed. Available from: [Link]
-
Exploring Etomidate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target - Patsnap Synapse. Available from: [Link]
-
Etomidate: Package Insert / Prescribing Information - Drugs.com. Available from: [Link]
-
Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC. Available from: [Link]
-
Structures of parent hypnotics and their carboxylic acid metabolites.... - ResearchGate. Available from: [Link]
-
The in vitro and in vivo enantioselectivity of etomidate implicates the GABAA receptor in general anaesthesia | Request PDF - ResearchGate. Available from: [Link]
-
Clinical and Molecular Pharmacology of Etomidate - PMC - PubMed Central. Available from: [Link]
-
Etomidate - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
-
The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PubMed Central. Available from: [Link]
-
Profile of etomidate. A hypnotic, anticonvulsant and brain protective compound - PubMed. Available from: [Link]
-
Effect of etomidate on the cardiovascular system - PubMed. Available from: [Link]
-
Adrenocortical suppression and other endocrine effects of etomidate - PubMed. Available from: [Link]
-
Pharmacological Studies of Methoxycarbonyl Etomidate's Carboxylic Acid Metabolite - NIH. Available from: [Link]
-
GABAA Receptor Modulation by Etomidate Analogues - PMC - NIH. Available from: [Link]
-
Cardiovascular effects of etomidate with emphasis on regional myocardial blood flow and performance - PubMed. Available from: [Link]
-
Etomidate - Wikipedia. Available from: [Link]
-
Cardiovascular effects of etomidate used for induction and in combination with fentanyl-pancuronium for maintenance of anaesthesia in patients with valvular heart disease - PubMed. Available from: [Link]
-
Characteristics of Etomidate, Etomidate Derivatives and Propofol - ResearchGate. Available from: [Link]
-
Adrenocortical suppression by a single induction dose of etomidate - PubMed. Available from: [Link]
-
(A) 3D diagram of the interaction between etomidate and GABA A R. (B)... - ResearchGate. Available from: [Link]
-
ETOMIDATE AND ADRENAL SUPPRESSION - Discipline of Anaesthesiology, Pain Medicine & Critical Care. Available from: [Link]
-
Sedative-Hypnotic Binding to 11β-Hydroxylase - PMC - NIH. Available from: [Link]
-
Suppression of Cortisol Levels by a Bolus Dose of Etomidate in Patients Undergoing Laparoscopic Cholecystectomy - The Journal of Medical Sciences. Available from: [Link]
-
How does etomidate influence the production of cortisol by the adrenal gland?. Available from: [Link]
-
Etomidate Uniquely Modulates the Desensitization of Recombinant α1β3δ GABAA Receptors - PMC - PubMed Central. Available from: [Link]
Sources
- 1. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Etomidate - Wikipedia [en.wikipedia.org]
- 4. Adrenocortical suppression by a single induction dose of etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 6. Exploring Etomidate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Pharmacological Studies of Methoxycarbonyl Etomidate's Carboxylic Acid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How does etomidate influence the production of cortisol by the adrenal gland? [ebmconsult.com]
- 14. Sedative-Hypnotic Binding to 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Etomidate: cardiovascular effects of a new intravenous anesthetic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of etomidate on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardiovascular effects of etomidate with emphasis on regional myocardial blood flow and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cardiovascular effects of etomidate used for induction and in combination with fentanyl-pancuronium for maintenance of anaesthesia in patients with valvular heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid
This guide provides a technical head-to-head comparison of synthesis routes for 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid (also known as the Etomidate Acid Metabolite or (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid ).
Executive Summary
The Bottom Line: For research requiring high enantiomeric excess (>99% ee) and unambiguous regiochemistry, the Modified Janssen Cyclization (Route A) is the gold standard. While it involves a higher step count (4-5 steps), it guarantees the formation of the correct 1,5-disubstituted imidazole isomer.
For rapid generation of racemic standards or when high purification throughput is available, Direct N-Alkylation (Route B) offers a shorter workflow (2 steps) but suffers from severe regioselectivity issues (yielding a mix of 1,4- and 1,5-isomers) and racemization risks.
Route C (Hydrolysis) is the preferred method for analytical laboratories requiring the metabolite solely as a reference standard, utilizing commercially available Etomidate as the precursor.
Quick Comparison Matrix
| Feature | Route A: Janssen Cyclization | Route B: Direct N-Alkylation | Route C: Hydrolysis |
| Primary Mechanism | De novo Ring Construction | Nucleophilic Substitution ( | Ester Hydrolysis |
| Starting Material | (R)-1-Phenylethylamine | Ethyl imidazole-4-carboxylate | Etomidate (Drug Grade) |
| Regioselectivity | High (Exclusive 1,5) | Low (Mix of 1,4 / 1,5) | N/A (Pre-defined) |
| Chiral Fidelity | High (Retains configuration) | Variable (Risk of racemization) | High |
| Overall Yield | 40–50% | 20–30% (isolated) | >95% |
| Scalability | High (Industrial preferred) | Low (Purification bottleneck) | Low (Cost prohibitive) |
Detailed Route Analysis
Route A: The Modified Janssen Cyclization (The "Constructive" Route)
This is the industrial standard for manufacturing Etomidate and its acid metabolite. Rather than attaching the chiral handle to an existing ring, the imidazole ring is constructed onto the chiral amine. This prevents regiochemical ambiguity.
-
Mechanism: The pathway begins with the N-alkylation of (R)-1-phenylethylamine with ethyl chloroacetate, followed by formylation. The critical step is the cyclization with potassium thiocyanate (KCNS) to form a mercapto-imidazole intermediate, which is then desulfurized.
-
Critical Quality Attribute (CQA): The desulfurization step is oxidative; care must be taken to control temperature to prevent racemization of the sensitive chiral center.
Route B: Direct N-Alkylation (The "Convergent" Route)
A common "shortcut" attempted in discovery chemistry. This route reacts a pre-formed imidazole ester with a chiral halide (e.g., (S)-1-phenylethyl bromide) or alcohol.
-
The Problem: The imidazole ring exists in tautomeric equilibrium. Alkylation occurs at both nitrogen atoms, typically yielding a mixture of the desired 1,5-isomer (Etomidate precursor) and the undesired 1,4-isomer ("Iso-etomidate"). Separation requires difficult chromatography.
-
Stereochemistry: Using (S)-bromide allows for inversion to the (R)-product via
, but competing pathways can erode enantiomeric excess (ee).
Route C: Hydrolysis of Etomidate (The "Reference" Route)
The most reliable method for analytical chemists. Since Etomidate (the ethyl ester) is widely available as a generic drug or reagent, mild hydrolysis yields the pure acid metabolite quantitatively.
Visualization of Pathways
Caption: Decision tree comparing the constructive Janssen route (A), the convergent alkylation route (B), and the hydrolytic reference route (C).
Experimental Protocols
Protocol A: Modified Janssen Synthesis (Recommended for Synthesis)
Adapted from Godefroi et al. and subsequent patent modifications.
Step 1: Formation of the Mercapto-Intermediate
-
Reagents: (R)-1-phenylethylamine (1.0 eq), Ethyl chloroacetate (1.1 eq), Triethylamine (TEA), Toluene.
-
Procedure: Reflux amine and chloroacetate in toluene/TEA for 6 hours. Filter salts and concentrate to obtain the N-substituted glycine ethyl ester.
-
Formylation: Treat the crude ester with Ethyl formate (excess) and Sodium Hydride (NaH) in THF at 0°C. Stir for 12 hours at room temperature to form the enolate.
-
Cyclization: Dissolve the residue in water/ethanol. Add Potassium Thiocyanate (KCNS, 1.5 eq) and concentrated HCl. Heat to 50°C for 6 hours.
-
Isolation: Extract with chloroform. The product is 1-(1-phenylethyl)-2-mercapto-imidazole-5-carboxylate.[1]
Step 2: Oxidative Desulfurization
-
Reagents: Mercapto-intermediate, Sodium Nitrite (NaNO2), Nitric Acid (HNO3) OR Hydrogen Peroxide (H2O2).
-
Procedure (Nitrite Method): Dissolve intermediate in dilute acetic acid. Add NaNO2 (0.1 eq) and slowly add HNO3 while maintaining temperature <35°C (Exothermic!).
-
Workup: Neutralize with Na2CO3, extract with DCM. This yields Etomidate (Ester) .
Step 3: Hydrolysis to Target Acid
-
Reagents: Etomidate Ester, 10% NaOH, Methanol.
-
Procedure: Reflux Etomidate in MeOH/NaOH (1:1 v/v) for 30 minutes.
-
Isolation: Cool, neutralize with 1M HCl to pH 3-4. The acid precipitates as a white solid. Filter and dry.[2]
-
Expected Yield: >95% for this step.
Protocol B: Direct Alkylation (Not Recommended)
Included for comparative baseline.
-
Reagents: Ethyl imidazole-4-carboxylate (1.0 eq), (S)-1-phenylethyl bromide (1.1 eq), K2CO3 (2.0 eq), DMF.
-
Procedure: Stir mixture at 60°C for 24 hours.
-
Purification: The crude reaction will contain a ~1:1 to 2:1 mixture of the 1,5-isomer (Target) and 1,4-isomer. Separation requires meticulous column chromatography (Silica, MeOH/DCM gradient).
-
Note: The yield of the correct isomer is typically <30%.[3]
Supporting Data & Validation
Regioselectivity Analysis
In the Janssen route, the nitrogen of the chiral amine becomes N1 of the imidazole. Because the ring is closed around this nitrogen, N3 is formed chemically distinct, preventing isomer scrambling.
-
Janssen Route: >99:1 regioselectivity (1,5-isomer).
-
Direct Alkylation: ~60:40 mixture (1,5- vs 1,4-isomer).
Chirality & Optical Rotation
The target acid is the (R)-enantiomer.
-
Optical Rotation:
(c=1, MeOH) for the ester; the acid follows similar trends but is pH dependent. -
Racemization Risk: The benzylic hydrogen is susceptible to abstraction under strong basic conditions (e.g., NaH) if temperatures are uncontrolled. The Janssen route's formylation step (using NaH) must be kept at moderate temperatures to preserve the (R)-configuration.
References
-
Godefroi, E. F., et al. (1965). "1-(1-Phenylethyl)imidazole-5-carboxylic acid ethyl ester and related compounds." Journal of Medicinal Chemistry, 8(2), 220–223. Link
-
Janssen, P. A. J. (1977). "Etomidate: An Intravenous Hypnotic Agent."[4][5] Springer-Verlag. (Foundational text on the Janssen synthesis route).
-
Peeters, P., et al. (2005). "Synthesis of [11C]Metomidate for PET imaging." Nuclear Medicine and Biology, 32(8). (Describes the hydrolysis of the ester to the acid precursor). Link
-
BenchChem Technical Report. (2025). "Navigating the Synthesis of Etomidate: A Patent Landscape." (Overview of industrial desulfurization improvements). Link
-
Husain, A., et al. (2011).[6] "Imidazole derivatives: A comprehensive review." Journal of Pharmaceutical Sciences. (General reference for N-alkylation regioselectivity issues).
Sources
- 1. CN114292236A - Preparation method of etomidate intermediate - Google Patents [patents.google.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US10392352B2 - Etomidate derivative and intermediate, preparation method and use thereof - Google Patents [patents.google.com]
- 6. Imidazole synthesis [organic-chemistry.org]
In vivo comparison of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid and metyrapone
This guide provides an objective, technical comparison between Metyrapone and 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid (commonly known as Etomidate Acid ).
Crucial Chemical Clarification:
-
Metyrapone: A potent, clinically used inhibitor of steroid 11
-hydroxylase (CYP11B1).[1][2][3] -
3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid: This is the hydrolyzed metabolite of the anesthetic Etomidate . Unlike its parent ester (Etomidate), this acid form is pharmacologically distinct.
-
Note: While Etomidate (the ethyl ester) is a potent CYP11B1 inhibitor (often more potent than metyrapone), the Acid form discussed here is characterized by a loss of inhibitory potency . This comparison highlights the "Active vs. Inactive" relationship critical for "soft drug" development in anesthesiology.
-
Focus: In Vivo Adrenocortical Suppression & Metabolic Clearance Profiles
Executive Summary
This analysis contrasts Metyrapone , the gold-standard reference for 11
-
Metyrapone acts as a direct, active inhibitor of cortisol synthesis, causing a compensatory rise in ACTH and 11-deoxycortisol. It is the benchmark for adrenal suppression models.
-
Etomidate Acid serves as a negative control or safety endpoint . While its parent compound (Etomidate) is a nanomolar-affinity inhibitor of CYP11B1 (causing sepsis-like cortisol suppression), the hydrolysis to Etomidate Acid restores adrenal function.
-
Key Finding: Metyrapone retains high affinity (IC
~50–100 nM) for CYP11B1, whereas Etomidate Acid exhibits negligible affinity (IC > 26,000 nM), demonstrating a >500-fold safety margin relative to the active drug.
Mechanistic Profile & Signaling Pathway[4]
Mechanism of Action (CYP11B1 Interaction)
Both compounds interact with the heme-iron center of cytochrome P450 enzymes, but their binding energetics differ fundamentally due to the carboxylic acid moiety.
-
Metyrapone: The pyridine nitrogen coordinates with the heme iron of CYP11B1, blocking the transfer of oxygen to 11-deoxycortisol. This blockade is tight and reversible.
-
Etomidate Acid: The presence of the ionized carboxylate group at physiological pH creates electrostatic repulsion and steric hindrance within the hydrophobic active site of CYP11B1, preventing the imidazole nitrogen from coordinating with the heme iron.
Steroidogenesis Pathway Diagram
The following diagram illustrates the blockade point of Metyrapone and the inactivity of Etomidate Acid.
Caption: Metyrapone and Etomidate block CYP11B1, halting Cortisol production.[3] Etomidate Acid (the metabolite) fails to bind, allowing normal steroidogenesis.
Quantitative Performance Comparison
The following data aggregates in vitro enzymatic assays (H295R human adrenocortical cells) and in vivo rodent/zebrafish models.
| Feature | Metyrapone | Etomidate Acid (Metabolite) | Etomidate (Parent Drug)* |
| Primary Role | Diagnostic / Therapeutic (Cushing's) | Inactive Metabolite / Safety Control | Anesthetic / Toxicant |
| CYP11B1 IC | 50 – 100 nM | > 26,000 nM (Inactive) | 1 – 5 nM (Very Potent) |
| Cortisol Suppression (In Vivo) | > 80% Reduction | Negligible (< 5% Reduction) | > 90% Reduction (Sepsis Risk) |
| Selectivity | Moderate (Affects CYP17A1 at high doses) | High (Inert) | Poor (Affects GABA-A & CYP11B1) |
| Plasma Half-Life | ~ 2 Hours (Human) | Variable (Renal Excretion) | ~ 3–5 Hours (Rapidly Hydrolyzed) |
| BBB Permeability | High (CNS effects possible) | Low (Polar Carboxylate) | High (Rapid Anesthesia) |
*Included for context as the precursor to the Acid.
Key Insight: The "Soft Analog" Rationale
The drastic difference in potency between the Parent (Etomidate) and the Acid (Comparison Target) is the basis for "soft analog" drug design. New anesthetics (e.g., Methoxycarbonyl-etomidate) are designed to metabolize even faster into the Acid form than Etomidate does, thereby minimizing the duration of adrenal suppression.
Experimental Protocols (In Vivo & In Vitro)
To verify the performance differences described above, researchers typically employ the following validated protocols.
In Vitro H295R Steroidogenesis Assay
Used to determine IC
-
Cell Culture: Seed NCI-H295R human adrenocortical carcinoma cells in 24-well plates (density:
cells/well). -
Acclimation: Incubate for 24 hours in DMEM/F12 media.
-
Treatment: Replace media with fresh media containing:
-
Group A: Vehicle (DMSO 0.1%).
-
Group B: Metyrapone (Concentration range: 1 nM – 10
M). -
Group C: Etomidate Acid (Concentration range: 100 nM – 100
M). -
Stimulant: Forskolin (10
M) to stimulate cAMP and steroid production.
-
-
Incubation: Incubate for 48 hours at 37°C.
-
Quantification: Collect supernatant. Measure Cortisol and 11-Deoxycortisol using LC-MS/MS or ELISA.
-
Analysis: Calculate the ratio of 11-Deoxycortisol (Precursor) to Cortisol (Product).
-
Expected Result: Metyrapone increases this ratio (blockade). Etomidate Acid leaves the ratio unchanged (no blockade).
-
In Vivo Zebrafish Larvae Cortisol Recovery Assay
Used to assess whole-organism adrenal toxicity and recovery.
-
Model: Zebrafish larvae at 5 days post-fertilization (dpf).
-
Stress Induction: Transfer larvae to swirling water (mechanical stress) for 5 minutes to spike cortisol levels.
-
Drug Exposure: Immediately treat larvae with:
-
Metyrapone (Standard Control): 100
M. -
Etomidate Acid (Test): 100
M.
-
-
Time Course: Collect larvae groups at 0, 30, and 60 minutes post-stress.
-
Extraction: Flash freeze larvae in liquid nitrogen. Homogenize in ethyl acetate. Evaporate solvent and reconstitute in assay buffer.
-
Readout: Quantify whole-body cortisol.
-
Result: Metyrapone-treated larvae will fail to mount a cortisol stress response. Etomidate Acid-treated larvae will show a normal stress response curve, confirming lack of toxicity.
-
References
-
Pejo, E., et al. (2012). "In vivo and in vitro pharmacological characterization of a novel etomidate analogue with reduced adrenocortical suppression." Anesthesiology. Link
-
Ge, R., et al. (2013). "Adrenocortical suppression by etomidate and its analogues: a structure-activity relationship study." Journal of Medicinal Chemistry. Link
-
Jansen, T., et al. (2000). "Metyrapone and etomidate inhibit 11beta-hydroxylase in human adrenal cells."[3][4][5] European Journal of Clinical Pharmacology. Link
-
Zebrafish Neuroendocrinology Protocols. (2021). "Measurement of Cortisol in Zebrafish Larvae." Methods in Molecular Biology. Link
-
PubChem Compound Summary. (2024). "3-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid (Etomidate Acid)." Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. Metomidate hydrochloride | 35944-74-2 | Benchchem [benchchem.com]
- 4. The new aromatase inhibitor CGS-16949A suppresses aldosterone and cortisol production by human adrenal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of the imidazole derivatives etomidate, ketoconazole and miconazole and of metyrapone on the secretion of cortisol and its precursors by human adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the pharmacokinetic profiles of different imidazole-4-carboxylic acid derivatives
From Chemical Modification to In Vivo Performance
Executive Summary
This guide provides a technical comparison of the pharmacokinetic (PK) behaviors of bioactive compounds containing the imidazole-4-carboxylic acid scaffold. As a core structural motif in medicinal chemistry, the imidazole-4-carboxylate moiety presents a dichotomy: it is essential for hydrogen bonding and enzyme active-site coordination (e.g., in metalloproteases or purine biosynthesis), yet its high polarity often compromises oral bioavailability and membrane permeability.
This analysis contrasts three distinct derivative classes to illustrate how functional group modification dictates the Absorption, Distribution, Metabolism, and Excretion (ADME) profile:
-
The N-Glycosyl Derivative: Mizoribine (Transporter-dependent, Renal elimination).
-
The Bioactivatable Amide: Dacarbazine (CYP-mediated activation, Hepatic metabolism).
-
The Ribonucleoside: Acadesine/AICAR (Polarity-limited absorption).
Structural Classes & Physicochemical Basis
The imidazole-4-carboxylic acid core is amphoteric.[1] Its PK fate is largely determined by substitutions at the
| Derivative Class | Representative Compound | Chemical Modification | Physicochemical Impact |
| N-Glycosyl Amide | Mizoribine (Bredinin) | High hydrophilicity; resembles natural nucleosides. Requires transporters (CNT/ENT). | |
| Dimethyl-Triazeno Amide | Dacarbazine (DTIC) | Increased lipophilicity compared to the acid; designed for bioactivation. | |
| Amino-Ribonucleoside | Acadesine (AICAR) | 5-amino + | Zwitterionic character at physiological pH; extremely polar (logP < 0). |
Comparative Pharmacokinetic Analysis
2.1 Absorption and Bioavailability
-
Mizoribine: Despite high polarity, Mizoribine achieves reasonable oral bioavailability (~50-70% in humans). This is not due to passive diffusion but rather "molecular mimicry." It utilizes nucleoside transporters (CNT1/CNT2) in the intestinal epithelium.
-
Critical Insight: Absorption is saturable and dose-dependent due to transporter capacity.
-
-
Acadesine (AICAR): In contrast, AICAR exhibits poor oral bioavailability (<5% in humans). While it is also a nucleoside analog, its specific structural conformation and rapid phosphorylation in the gut lumen limit its systemic uptake. It is typically administered IV for acute indications (e.g., cardiac reperfusion).
-
Dacarbazine: Administered IV due to variable oral absorption and significant first-pass metabolism. However, its lipophilic amide precursors (like Temozolomide, structurally related) show 100% bioavailability, proving that masking the amide/acid functionality drives passive diffusion.
2.2 Hepatic Metabolism vs. Renal Excretion
This is the most distinct point of divergence between the classes.
-
The Renal Route (Mizoribine): Mizoribine undergoes negligible hepatic metabolism . It is not a substrate for CYP450 enzymes. Instead, it is excreted unchanged in the urine (65–100% recovery).
-
Clinical Implication: Dosage must be linearly adjusted with Creatinine Clearance (CrCl).
-
-
The Hepatic Route (Dacarbazine): Dacarbazine is an inert prodrug. It requires hepatic activation via CYP1A2 (primary) and CYP2E1 to generate the active methylating cation.[2]
2.3 Distribution
-
Mizoribine/AICAR: Low Volume of Distribution (Vd ~0.6 L/kg), limited primarily to total body water. Poor Blood-Brain Barrier (BBB) penetration.
-
Dacarbazine: Moderate Vd. Limited BBB penetration, though its derivative Temozolomide crosses readily due to smaller size and lipophilicity.
Mechanism of Action & Metabolic Pathways (Visualized)
The following diagram contrasts the Bioactivation Pathway of the amide derivative (Dacarbazine) against the Excretion Pathway of the nucleoside (Mizoribine).
Figure 1: Divergent metabolic fates. Dacarbazine requires hepatic CYP450 activation (Red), while Mizoribine relies on transporters and renal filtration (Blue).
Quantitative Data Summary
| Parameter | Mizoribine (Nucleoside) | Dacarbazine (Amide) | AICAR (Riboside) |
| 2.0 – 3.0 h | 0.5 – 1.0 h (IV/Rapid) | 1.0 – 2.0 h | |
| Half-life ( | 2 – 3 h | ~ 5 h (Terminal) | ~ 1 – 2 h |
| Bioavailability ( | ~ 50 – 70% | Variable (Low oral) | < 5% (Oral) |
| Protein Binding | < 5% | ~ 5% | Negligible |
| Elimination Route | Renal (Unchanged) | Hepatic (Metabolism) | Hepatic/Cellular |
| Active Species | MZB-5'-monophosphate | Methyl diazonium ion | ZMP (AICAR-monophosphate) |
Experimental Protocol: Assessing Permeability & Stability
To validate these profiles in a drug development setting, the following self-validating workflow is recommended. This distinguishes between transporter-mediated absorption (Mizoribine-like) and passive diffusion (Ester/Amide-like).
Protocol: Caco-2 Bidirectional Permeability Assay
Objective: Determine if the imidazole derivative is a P-gp substrate or requires active uptake.
-
Cell Culture:
-
Seed Caco-2 cells (passage 40–60) on polycarbonate transwell inserts (
pore size). -
Culture for 21 days to ensure monolayer differentiation and transporter expression.
-
Validation: Measure Transepithelial Electrical Resistance (TEER). Threshold:
.
-
-
Preparation:
-
Test Compound:
in HBSS (pH 7.4). -
Controls:
-
High Permeability: Propranolol.
-
Low Permeability: Atenolol.
-
P-gp Substrate: Digoxin.
-
P-gp Inhibitor: Verapamil (
).
-
-
-
Execution (A-to-B and B-to-A):
-
Add compound to Apical (A) or Basolateral (B) chamber.
-
Incubate at
with orbital shaking (50 rpm). -
Sample
from receiver compartment at 30, 60, 90, and 120 min.
-
-
Analysis:
-
Quantify via LC-MS/MS (MRM mode).[6]
-
Calculate Apparent Permeability (
). -
Calculate Efflux Ratio (
).
-
Interpretation Logic:
-
If
and reduced by Verapamil P-gp Substrate . -
If
is high but saturable Carrier-mediated (Mizoribine-like) . -
If
Poor Permeability (AICAR-like) .
Figure 2: Workflow for distinguishing passive vs. active transport mechanisms in imidazole derivatives.
References
-
Reid, J. M., et al. (1999). "Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1."[2][7] Clinical Cancer Research.
-
Ishikawa, H., et al. (2007). "Safety, tolerability and pharmacokinetics of higher-dose mizoribine in healthy male volunteers."[8] British Journal of Clinical Pharmacology.
-
Dixon, R., et al. (1991). "Acadesine (AICA-riboside): disposition and metabolism of an adenosine-regulating agent."[9] Journal of Clinical Pharmacology.
-
Franchetti, P., & Grifantini, M. (1999).[7] "Nucleoside and Non-Nucleoside IMP Dehydrogenase Inhibitors as Antitumor and Immunosuppressive Agents." Current Medicinal Chemistry.
-
Löber, S., et al. (2002).[6] "Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 3. Acadesine | C9H14N4O5 | CID 17513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mizoribine? [synapse.patsnap.com]
- 5. AICAR (Acadesine) | AMPK (AMP-activated protein kinase) activator | CAS 2627-69-2 | Buy AICAR (Acadesine) from Supplier InvivoChem [invivochem.com]
- 6. AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acadesine (AICA-riboside): disposition and metabolism of an adenosine-regulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid proper disposal procedures
Topic: 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Pharmaceutical Researchers, EHS Officers, and Process Chemists[1][2][3]
Executive Summary: Operational Safety & Environmental Stewardship
As a Senior Application Scientist, I often see this compound—frequently identified as Etomidate Acid or a key metabolite/intermediate of the anesthetic Etomidate—mishandled due to its amphoteric nature. Unlike simple organic acids, the presence of the imidazole ring creates unique solubility and compatibility profiles that dictate its disposal pathway.
Immediate Action Required:
-
Primary Hazard: Serious Eye Irritation (H319) and Acute Aquatic Toxicity (H400).[3]
-
Strict Prohibition: Do NOT dispose of via sink/sewer.[3] The high aquatic toxicity makes this a significant environmental compliance risk.
-
Disposal Method: High-temperature incineration via a licensed chemical waste contractor.[1][3]
Chemical Profile & Waste Characterization
To dispose of this chemical safely, you must understand what drives its reactivity.
| Feature | Technical Detail | Operational Implication |
| Structure | Imidazole ring (Basic) + Carboxylic Acid (Acidic) | Amphoteric: Solubility changes drastically with pH.[1][2][3] Do not mix blindly with strong acids or bases, as precipitation or heat generation may occur. |
| Physical State | White to off-white solid (crystalline) | Dust generation is a respiratory hazard during weighing/transfer.[1][2][3] |
| Key Hazards | Irritant (Skin/Eye/Respiratory), Aquatic Acute 1 | Zero Discharge: All aqueous rinses must be collected as hazardous waste.[2][3] |
| RCRA Status | Not P- or U-listed.[1][2][3] | Likely D002 (Corrosive) if pH < 2 or > 12.5 in solution. Otherwise, treat as Non-RCRA Regulated Hazardous Waste (state-dependent) destined for incineration.[1][3] |
Segregation & Compatibility Logic
The most common error in laboratory waste management is "bucket chemistry"—mixing incompatible streams.
Storage Protocol: Store waste containers in a cool, dry area, segregated from oxidizers. Use High-Density Polyethylene (HDPE) or Borosilicate Glass containers.[1][3] Avoid metal containers due to potential acid corrosion.
Step-by-Step Disposal Workflow
This protocol ensures a self-validating system where every gram of material is accounted for and destroyed.[1][3]
Phase A: Solid Waste (Pure Compound & Debris)[1][3]
-
Step 1: Collect pure solid waste, contaminated weighing boats, and heavy-soil PPE (gloves with visible residue) in a wide-mouth HDPE jar.[1][2][3]
-
Step 2: Label as "Hazardous Waste - Solid Organic - Toxic/Irritant." [1][3]
-
Step 3: Do not dissolve in solvent solely for disposal purposes unless required by your specific facility license.[3] Solids are generally cheaper and safer to incinerate.
Phase B: Liquid Waste (Mother Liquors & Rinsates)[1][3]
-
Step 1: pH Check. Before adding to a central carboy, check the pH of the solution.[3]
-
If pH 4–10: Compatible with standard "Organic Solvent Waste" streams (Halogenated or Non-Halogenated depending on the solvent used).
-
If pH < 2 or > 12:[3] Neutralize slowly to pH 5–9 before combining, OR segregate into a specific "Corrosive Acid/Base" stream to prevent heat generation in the main drum.
-
-
Step 2: Solvent Choice. If dissolving residual solids for cleaning, use Methanol or Ethanol . These burn cleanly in incinerators and solubilize the compound effectively.
-
Step 3: Labeling. Clearly mark the container with the chemical name.[3] Do not use abbreviations like "Etomidate Int." – spell out 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid to assist emergency responders.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for categorizing waste streams generated during the use of this compound.
Figure 1: Decision tree for segregating solid and liquid waste streams to ensure regulatory compliance and safety.
Emergency Response: Spills
In the event of a benchtop spill (solid powder):
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator.
-
Containment: Do not dry sweep. Cover the spill with a damp paper towel (dampened with water or methanol) to prevent dust generation.
-
Cleanup: Scoop the damp material into a waste jar. Wipe the surface three times with methanol-soaked wipes.[1]
-
Verification: Place all cleanup materials into the solid hazardous waste container.
References
-
National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CID 759856: 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid.[1][2][3] Retrieved from [Link][1][3]
-
U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
American Chemical Society (ACS). (2023).[3] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1][3]
Sources
- 1. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemos.de [chemos.de]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
